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  • Product: 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
  • CAS: 40728-71-0

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structural Elucidation of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Foreword: The Analytical Imperative in Drug Discovery Foundational Strategy: Postulated Synthesis and Analytical Blueprint Before any analysis can begin, we must establish a theoretical structural hypothesis. The most re...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Analytical Imperative in Drug Discovery

Foundational Strategy: Postulated Synthesis and Analytical Blueprint

Before any analysis can begin, we must establish a theoretical structural hypothesis. The most reliable and common route to 2-aryl-4H-3,1-benzoxazin-4-ones involves the cyclization of the corresponding N-acyl anthranilic acid precursor.[1][3] This informs our starting point and the structure we aim to verify.

Proposed Synthetic Pathway

The target compound is logically synthesized via a two-step process:

  • Amidation: Reaction of 2-amino-3,5-dichlorobenzoic acid with 4-methylbenzoyl chloride to form the intermediate, N-(4-methylbenzoyl)-2-amino-3,5-dichlorobenzoic acid.

  • Cyclodehydration: Treatment of the N-acyl intermediate with a dehydrating agent, typically acetic anhydride, induces ring closure to yield the final 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.[1]

This synthetic logic provides the foundational hypothesis for the analytical elucidation process.

The Integrated Elucidation Workflow

Our strategy is a multi-pronged spectroscopic approach, ensuring that the data from each analysis corroborates the others. The workflow is designed to first confirm the molecular formula and key functional groups before mapping the precise atomic connectivity.

G cluster_synthesis Hypothesis Generation cluster_elucidation Structural Verification Workflow Start Proposed Synthesis MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula Start->MS IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Consistent Formula NMR Nuclear Magnetic Resonance (NMR) Map Atomic Connectivity IR->NMR Consistent Functional Groups XRay X-Ray Crystallography (Optional - Absolute Confirmation) NMR->XRay If crystal obtained H_NMR 1H NMR Proton Environment Conclusion Final Structure Confirmed NMR->Conclusion XRay->Conclusion C_NMR 13C NMR & DEPT Carbon Skeleton TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Unambiguous Assignments

Caption: Integrated workflow for structure elucidation.

Primary Characterization: Molecular Formula and Functional Groups

The initial analytical steps aim to confirm the fundamental properties of the molecule: its mass, elemental composition, and the types of chemical bonds present.

Mass Spectrometry (MS)

Expertise: Mass spectrometry is the first and most critical step. It provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental formula with high precision. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool.

Expected Outcome: The molecular formula of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is C₁₅H₉Cl₂NO₂.

  • Monoisotopic Mass: 321.0010 g/mol .

  • Isotopic Pattern: Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic cluster of peaks:

    • M peak (¹²C₁₅¹H₉³⁵Cl₂¹⁴N¹⁶O₂): Highest abundance (base peak).

    • M+2 peak (containing one ³⁷Cl): Approximately 65% of the M peak intensity.

    • M+4 peak (containing two ³⁷Cl): Approximately 10% of the M peak intensity.

The observation of this 9:6:1 intensity ratio is strong evidence for the presence of two chlorine atoms.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Method: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.

  • Analysis: Determine the exact mass of the protonated molecule [M+H]⁺. Compare the measured mass and the isotopic pattern with the theoretical values calculated for C₁₅H₁₀Cl₂NO₂⁺.

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. In this case, we are looking for definitive evidence of the lactone carbonyl and the imine bond characteristic of the benzoxazinone ring.

Expected Outcome:

Wavenumber (cm⁻¹)BondFunctional GroupExpected Appearance
~1765-1750C=OEster (Lactone) CarbonylStrong, sharp
~1640-1630C=NImineMedium to strong, sharp
~1610, ~1590C=CAromatic RingMedium, sharp
~1250C-OEster LinkageStrong
~850-750C-H bendAromatic (out-of-plane)Strong
~820C-ClAryl HalideMedium to strong

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.

  • Analysis: Process the data (background correction, ATR correction) and identify the characteristic absorption bands. The presence of a strong band around 1760 cm⁻¹ is a key indicator of the 4H-3,1-benzoxazin-4-one ring system.[4]

Definitive Structural Mapping: NMR Spectroscopy

Expertise: Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise structure of an organic molecule in solution. By combining one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can create a complete and unambiguous map of the molecular skeleton.

G C4 C2 C8a C8 C7 C6 C5 C4a C1p C2p C3p C4p C5p C6p Me N3 O1 H7 H7 H5 H5 H2p6p H2'/H6' H3p5p H3'/H5' H_Me H-Me

Caption: Numbering scheme for NMR assignments.

¹H NMR Spectroscopy

Expected Outcome: The proton NMR spectrum will provide information on the number of different proton environments, their chemical shifts, integrations (relative number of protons), and splitting patterns (neighboring protons).

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.05d (J ≈ 2.5 Hz)1HH-5Aromatic proton ortho to C-4a and meta to the chlorine at C-6. Deshielded by proximity to the carbonyl group.
~7.85d (J ≈ 2.5 Hz)1HH-7Aromatic proton ortho to the chlorine at C-8 and meta to the chlorine at C-6.
~8.10d (J ≈ 8.2 Hz)2HH-2', H-6'Protons on the p-methylphenyl ring ortho to the C-2 carbon of the benzoxazinone. They "feel" the electron-withdrawing effect of the imine.
~7.40d (J ≈ 8.2 Hz)2HH-3', H-5'Protons on the p-methylphenyl ring meta to the C-2 carbon.
~2.45s3H-CH₃Methyl group protons, appearing as a singlet.

Causality: The two protons on the dichlorinated benzene ring (H-5 and H-7) are expected to appear as doublets with a small meta-coupling constant (J ≈ 2-3 Hz). The p-substituted phenyl ring will show a classic AA'BB' system, which often simplifies to two distinct doublets, each integrating to 2H.

¹³C NMR Spectroscopy

Expected Outcome: The ¹³C NMR spectrum reveals the number of unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted Shift (δ, ppm)Carbon Type (DEPT)AssignmentRationale
~159.5Quaternary (C)C-4Carbonyl carbon of the lactone.[4]
~157.0Quaternary (C)C-2Imine carbon, significantly deshielded.
~146.0Quaternary (C)C-8aQuaternary carbon fused to the benzene ring and bonded to oxygen.
~145.0Quaternary (C)C-4'Aromatic carbon bearing the methyl group.
~135.0CHC-7Aromatic CH carbon on the benzoxazinone ring.
~132.0Quaternary (C)C-6Aromatic carbon bearing a chlorine atom.
~130.0CHC-3', C-5'Aromatic CH carbons on the p-methylphenyl ring.
~128.5CHC-2', C-6'Aromatic CH carbons on the p-methylphenyl ring.
~128.0Quaternary (C)C-1'Quaternary carbon of the p-methylphenyl ring attached to C-2.
~126.0CHC-5Aromatic CH carbon on the benzoxazinone ring.
~124.0Quaternary (C)C-8Aromatic carbon bearing a chlorine atom.
~118.0Quaternary (C)C-4aQuaternary carbon at the ring junction.
~21.5CH₃-CH₃Methyl carbon.

Trustworthiness: The predicted count is 13 unique carbon signals. Observing exactly 13 signals (7 quaternary, 5 CH, and 1 CH₃) provides strong validation for the proposed symmetric structure.

2D NMR for Unambiguous Connectivity

Expertise: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. For a molecule of this complexity, 2D experiments are not optional; they are essential for a rigorous, publication-quality structure proof.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon signal it is attached to. It allows for the definitive assignment of all protonated carbons (CH, CH₂, CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

G H5 H-5 C4 C-4 H5->C4 ³J C6 C-6 H5->C6 ²J C8a C-8a H5->C8a ³J C7 C7 H5->C7 ³J H7 H-7 H7->C6 ³J C8 C-8 H7->C8 ²J H7->C8a ²J C5 C5 H7->C5 ³J H26 H-2'/H-6' C2 C-2 H26->C2 ³J C1p C-1' H26->C1p ²J C4p C-4' H26->C4p ³J H35 H-3'/H-5' H_Me H-Me H_Me->C4p ²J C35 C35 H_Me->C35 ³J

Caption: Key HMBC correlations confirming molecular connectivity.

Self-Validating Logic:

  • H-5 to C-4: The correlation from the aromatic proton H-5 to the carbonyl carbon C-4 confirms the proximity of the proton to the lactone ring.

  • H-7 to C-8a: This correlation links the other aromatic proton to the ring junction carbon, confirming the benz- part of the structure.

  • H-2'/H-6' to C-2: This is the crucial link. The correlation from the protons on the p-methylphenyl ring to the imine carbon C-2 definitively connects the two ring systems.

  • H-Me to C-4' and C-3'/C-5': Correlations from the methyl protons to the carbon they are attached to (C-4') and the neighboring carbons (C-3'/C-5') confirm the "4-methylphenyl" moiety.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition:

    • ¹H: Acquire with standard parameters (e.g., 30° pulse, 2s relaxation delay).

    • ¹³C: Acquire with proton decoupling.

    • DEPT-135: Acquire to distinguish CH/CH₃ (positive) from CH₂ (negative) signals.

    • HSQC & HMBC: Acquire using standard gradient-selected pulse programs, optimizing the evolution delay for HMBC to observe long-range couplings (typically set for J = 8 Hz).

  • Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all ¹H and ¹³C signals based on chemical shifts, multiplicities, and 2D correlations.

Conclusion: A Unified Structural Verdict

The structure of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is unequivocally confirmed when all spectroscopic data converge. The HRMS provides the exact molecular formula. The IR spectrum confirms the presence of the key lactone and imine functional groups. Finally, a complete and consistent set of 1D and 2D NMR data provides an unambiguous map of the atomic connectivity, validating the initial hypothesis. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation required for advancing a compound through the drug development pipeline.

References

  • Elmaaty, A. A., & El-Hashash, M. A. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 78(597). [Link]

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][5]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molbank, 2019(4), M1091. [Link]

  • Osarumwense, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][5]–oxazin–4–one and 3 o. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link]

  • Fun, H. K., et al. (2009). 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2811. [Link]

  • Shaikh, S., & Talele, S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(5), 1076. [Link]

  • Perangin-angin, S., & Chairi, S. (2019). Synthesis of 6-Alyl-8-Methoxy-3-Propyl-1,3-Benzoxazine and 4-Alyl-6-(Dimetilamino)Methyl-2-Methoxy Phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. Proceedings of the 1st International MIPAnet Conference on Science and Mathematics (IMC-SciMath 2019). [Link]

  • Rasheed, M. K., & Al-Badrany, K. A. (2022). Synthesis and identification of benzo[d][5]oxazin-4-one derivatives and testing of antibacterial activity of some of them. Journal of Education and Science, 31(2), 1-13. [Link]

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • ChemSrc. (2026). 6,8-dichloro-2-ethyl-4H-3,1-benzoxazin-4-one. Chemsrc.com. [Link]

  • Pawar, S. S., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 556-577. [Link]

  • Ershova, T. V., et al. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Journal of Chemical Sciences, 131(1), 1-14. [Link]

  • Kumar, S., & Singh, A. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-52. [Link]

  • Huerta, R., et al. (2006). 1,4-Bis(8-tert-butyl-6-methyl-4H-1,3-benzoxazin-3-yl)benzene. Acta Crystallographica Section E: Crystallographic Communications, 62(7), o2938-o2940. [Link]

  • Kumar, S., & Singh, A. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. [Link]

  • NextSDS. (n.d.). 6,8-Dichloro-3-phenyl-2H-1,3-benzoxazin-4(3H)-one. NextSDS.com. [Link]

  • El-Adl, K., et al. (2015). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Chemical and Process Engineering Research, 31, 1-12. [Link]

  • Srivastava, R. M., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222. [Link]

  • Erba, E., & Pocar, D. (1991). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Magnetic Resonance in Chemistry, 29(10), 1074-1077. [Link]

  • Agova, V., et al. (2021). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 8(1), 29-35. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Executive Summary This technical guide provides a comprehensive analysis of the mechanism of action for the novel anticancer agent, 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This compound belongs to the be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action for the novel anticancer agent, 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This compound belongs to the benzoxazinone class of heterocyclic molecules, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The primary mechanism of action for this specific derivative involves the targeted stabilization of G-quadruplex structures within the promoter region of the c-Myc oncogene. This interaction leads to the transcriptional repression of c-Myc, a critical regulator of cell proliferation and survival, ultimately resulting in potent anti-proliferative and anti-migratory effects in various cancer cell lines. This guide will detail the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate this pathway, offering valuable insights for researchers and drug development professionals in oncology.

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

Benzoxazinones represent a privileged heterocyclic scaffold in drug discovery, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their rigid, planar structure facilitates interactions with various biological targets, particularly nucleic acids and enzymes.[2][3] The compound 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a synthetic derivative designed to enhance these interactions. Its anticancer properties are the focus of this guide, with a primary emphasis on its unique mechanism of targeting a non-canonical DNA structure to modulate oncogene expression.

The therapeutic rationale for targeting the c-Myc oncogene is compelling. c-Myc is overexpressed in a high percentage of human cancers, where it drives uncontrolled cell growth, proliferation, and metabolic reprogramming. Direct inhibition of the c-Myc protein has proven challenging; therefore, strategies aimed at suppressing its expression offer a promising alternative. One such strategy is the stabilization of G-quadruplex (G4) DNA structures. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of folding into a G-quadruplex. The formation of this secondary structure acts as a silencer element, sterically hindering the binding of transcription factors and thereby repressing c-Myc transcription.

Core Mechanism of Action: Stabilization of the c-Myc G-Quadruplex

The principal anticancer activity of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one and related benzoxazinone derivatives stems from their ability to induce and stabilize the G-quadruplex structure in the c-Myc promoter.[4]

2.1. Molecular Interaction and G4-DNA Formation

Studies have demonstrated that this class of benzoxazinone compounds can directly interact with the GC-rich sequence in the c-Myc promoter.[4] This interaction facilitates the folding of the single-stranded DNA into a stable, parallel G-quadruplex conformation. Circular dichroism (CD) spectroscopy confirms this structural transition, showing a characteristic spectral signature indicative of G-quadruplex formation upon addition of the compound.[4]

2.2. Transcriptional Repression of c-Myc

By "locking" the promoter region into this non-B-DNA conformation, the compound effectively blocks the transcriptional machinery. The stabilized G-quadruplex prevents the binding of essential transcription factors, leading to a significant, dose-dependent downregulation of c-Myc mRNA expression. This has been validated across multiple cancer cell lines, including those of renal (SK-RC-42), gastric (SGC7901), and lung (A549) origin.[4]

2.3. Downstream Cellular Effects

The reduction in c-Myc protein levels triggers a cascade of anti-proliferative and pro-apoptotic events:

  • Inhibition of Cell Proliferation: As a master regulator of the cell cycle, the suppression of c-Myc leads to a halt in cell division.

  • Inhibition of Cell Migration: The compound has been shown to significantly hinder the migratory capabilities of cancer cells, a crucial factor in preventing metastasis.[4]

  • Induction of Apoptosis: While the primary mechanism is transcriptional repression, many benzoxazinone derivatives also induce programmed cell death (apoptosis) by activating key executioner enzymes like caspases 3 and 9 and modulating the p53 tumor suppressor pathway.[5][6]

The following diagram illustrates the core mechanistic pathway.

Mechanism_of_Action cluster_0 Cellular Environment Compound 6,8-dichloro-2-(4-methylphenyl) -4H-3,1-benzoxazin-4-one Promoter c-Myc Promoter Region (Guanine-Rich Sequence) Compound->Promoter Binds to G4_DNA Stabilized G-Quadruplex DNA Promoter->G4_DNA Induces formation of Transcription Transcription Factors Blocked G4_DNA->Transcription Physically obstructs cMyc_mRNA c-Myc mRNA (Downregulated) Transcription->cMyc_mRNA leads to cMyc_Protein c-Myc Protein (Reduced Levels) cMyc_mRNA->cMyc_Protein Reduced translation Proliferation Cell Proliferation Inhibited cMyc_Protein->Proliferation Migration Cell Migration Inhibited cMyc_Protein->Migration

Core mechanism targeting the c-Myc G-quadruplex.

Broader Mechanistic Profile of Benzoxazinone Derivatives

While targeting the c-Myc G-quadruplex is a key mechanism, the benzoxazinone scaffold is pleiotropic, potentially engaging other anticancer pathways. These may act in concert to produce the observed cytotoxic effects.

Potential MechanismDescriptionKey Molecular Targets/MarkersRelevant Assays
Induction of Apoptosis Triggers programmed cell death through intrinsic or extrinsic pathways.[5][6]Caspase-3, Caspase-9, p53Western Blot, Flow Cytometry (Annexin V/PI)
Cell Cycle Arrest Halts the progression of the cell cycle at specific checkpoints, preventing cell division.[5][7]Cyclins, CDKsFlow Cytometry (DNA content analysis)
Enzyme Inhibition Direct inhibition of kinases crucial for cancer cell survival and signaling.[2][8]PI3K, mTOR, Aurora KinasesKinase Activity Assays, Western Blot (for phosphorylated substrates)
DNA Damage Intercalation into DNA or generation of reactive oxygen species (ROS) can cause DNA lesions, triggering cell death.[3]γ-H2AXImmunofluorescence, Comet Assay

Key Experimental Protocols

The elucidation of this mechanism of action relies on a series of robust biochemical and cell-based assays. The following section provides detailed, step-by-step methodologies for core experiments.

4.1. Cell Proliferation (MTT) Assay

This assay quantifies the cytotoxic effect of the compound by measuring the metabolic activity of viable cells.

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate (5x10³ - 1x10⁴ cells/well). Incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of the benzoxazinone derivative. Incubate for 48-72h. A->B C 3. MTT Addition Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h at 37°C. B->C D 4. Solubilization Remove medium and add 150 µL of DMSO to dissolve formazan crystals. C->D E 5. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. Calculate IC50. D->E

Workflow for the MTT Cell Proliferation Assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, SGC7901) in a 96-well microplate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 to 72 hours.[5]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the resulting formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[5]

4.2. Reverse Transcription PCR (RT-PCR) for c-Myc Expression

This technique is used to quantify the levels of c-Myc mRNA in treated versus untreated cells.

Protocol:

  • Cell Treatment: Culture cancer cells to ~70% confluency and treat with the benzoxazinone derivative at various concentrations (e.g., 0, 10, 20, 40 µM) for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative fold change in c-Myc mRNA expression in treated samples compared to the untreated control. A significant decrease indicates transcriptional repression.[4]

4.3. Electrophoretic Mobility Shift Assay (EMSA)

EMSA provides direct evidence of the compound's ability to induce G-quadruplex formation in a specific DNA sequence.

EMSA_Workflow A 1. Oligonucleotide Labeling Synthesize and label the c-Myc promoter DNA sequence with a radioactive (³²P) or fluorescent tag. B 2. Binding Reaction Incubate the labeled DNA probe with increasing concentrations of the benzoxazinone derivative. A->B C 3. Gel Electrophoresis Separate the reaction mixtures on a non-denaturing polyacrylamide gel. B->C D 4. Visualization Visualize the DNA bands via autoradiography or fluorescence imaging. C->D E Result Interpretation A slower-migrating band indicates the formation of a more compact (G-quadruplex) structure. D->E

Workflow for the Electrophoretic Mobility Shift Assay.

Protocol:

  • Probe Preparation: Synthesize a single-stranded oligonucleotide corresponding to the G-rich sequence of the c-Myc promoter. Label the 5' end with a fluorescent dye or a radioactive isotope like ³²P.

  • Binding Reaction: In a binding buffer, incubate the labeled oligonucleotide probe with increasing concentrations of the benzoxazinone compound. The reaction allows the compound to induce G-quadruplex formation.[4]

  • Electrophoresis: Load the samples onto a native (non-denaturing) polyacrylamide gel and perform electrophoresis.

  • Detection: Visualize the DNA bands using an appropriate imaging system.

  • Interpretation: The G-quadruplex structure is more compact than the linear single-stranded DNA, causing it to migrate faster through the gel. An increase in the intensity of this faster-migrating band with increasing compound concentration demonstrates the induction of G-quadruplex formation.[4]

Conclusion and Future Perspectives

6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one represents a promising anticancer agent with a well-defined primary mechanism of action. Its ability to target and stabilize the G-quadruplex structure in the c-Myc promoter provides an innovative strategy for downregulating a notoriously difficult-to-drug oncogene. The resulting inhibition of cell proliferation and migration underscores its therapeutic potential.

Future research should focus on several key areas:

  • In Vivo Efficacy: Validating the anticancer effects in preclinical animal models to assess pharmacokinetics, bioavailability, and tumor growth inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency, selectivity, and drug-like properties.

  • Off-Target Profiling: A comprehensive assessment of potential off-target effects to ensure a favorable safety profile.

  • Combination Therapies: Investigating synergistic effects when combined with other standard-of-care chemotherapies or targeted agents.

This technical guide establishes that 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a potent modulator of c-Myc expression, providing a solid foundation for its continued development as a novel oncology therapeutic.

References

  • Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
  • Yan, L., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][7]oxazin-3(4H). Frontiers in Pharmacology. Available from:

  • Feng, L., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry.
  • Yan, L., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][7]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Molecules. Available from:

  • BenchChem. (2025). Evaluation of Anticancer Activity of Benzoxazinone Derivatives. Application Notes and Protocols.
  • Kwiecień, H., et al. (2010). Synthesis, cytotoxicity testing, and structure-activity relationships of novel 6-chloro-7-(4-phenylimino-4H-3,1-benzoxazin-2-yl). Archiv der Pharmazie.
  • El-Sayed, N. N. E., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. Available from:

  • Chilin, A., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(21), 5022.
  • Barlaam, B., et al. (2016). Discovery of a Series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides as PI3Kβ/δ Inhibitors for the Treatment of PTEN-deficient Tumours. Bioorganic & Medicinal Chemistry Letters, 26(9), 2318-2323.

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Foundational

Rationalizing the Biological Targets of 6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: A Mechanistic Guide

As drug development increasingly pivots toward targeted covalent inhibitors (TCIs), heterocyclic electrophiles have emerged as privileged scaffolds. Among these, the 4H-3,1-benzoxazin-4-one class is highly regarded for i...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward targeted covalent inhibitors (TCIs), heterocyclic electrophiles have emerged as privileged scaffolds. Among these, the 4H-3,1-benzoxazin-4-one class is highly regarded for its ability to act as a mechanism-based "suicide" inhibitor of serine proteases.

This technical whitepaper deconstructs the specific derivative 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one . By analyzing its structural electronics and sterics, we will map its potential biological targets, detail the causality of its mechanism of action, and provide field-proven, self-validating protocols for empirical validation.

Structural Causality & Mechanism of Action

To predict the biological targets of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, we must first dissect its structure-activity relationship (SAR). The molecule operates via an acyl-enzyme inhibition mechanism , where the enzyme's catalytic serine nucleophilically attacks the C4 lactone carbonyl of the inhibitor, leading to ring-opening and the formation of a highly stable, covalently bound acyl-enzyme intermediate[1].

The specific substitutions on this molecule dictate both its reactivity and its target specificity:

  • The 6,8-Dichloro Substitution (Electronic Tuning): Chlorine atoms at the 6 and 8 positions exert a strong inductive electron-withdrawing effect (-I effect) on the fused aromatic ring. This pulls electron density away from the oxazine ring, significantly increasing the electrophilicity of the C4 carbonyl. Consequently, the activation energy for nucleophilic attack by the protease's active-site serine is lowered, accelerating the acylation rate ( kinact​ )[1].

  • The 2-(4-Methylphenyl) / p-Tolyl Group (Steric Targeting): The substituent at the 2-position acts as the primary specificity determinant, mimicking the P1 residue of a natural peptide substrate. The bulky, hydrophobic p-tolyl group is perfectly contoured to anchor into the deep, hydrophobic S1 specificity pockets of chymotrypsin-like serine proteases[2].

MOA E Native Serine Protease (Active Ser-OH) EI Michaelis Complex (EI) (S1 Pocket Anchoring) E->EI + Inhibitor (k1 / k-1) I 6,8-dichloro-2-(p-tolyl)- 4H-3,1-benzoxazin-4-one I->EI Acyl Acyl-Enzyme Intermediate (Ring-Opened Covalent Bond) EI->Acyl Nucleophilic Attack on C4 (k2) Hydro Regenerated Enzyme + Hydrolyzed Product Acyl->Hydro Slow Deacylation (k3) Hydro->E Enzyme Recovery

Mechanism of acyl-enzyme intermediate formation by benzoxazin-4-one inhibitors.

Primary Biological Targets

Based on the physicochemical profile of the 2-aryl and 6,8-dihalo substitutions, the primary biological targets for this compound are localized within the serine protease family.

A. Human Leukocyte Elastase (HLE)

HLE (or Neutrophil Elastase) is a destructive protease implicated in chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Benzoxazinones are historically potent HLE inhibitors[3]. The 6,8-dichloro modification ensures rapid acylation, while the lipophilic p-tolyl group provides sufficient hydrophobic interaction to outcompete natural elastin substrates.

B. Cathepsin G and Human Chymase

Because the 2-(4-methylphenyl) group acts as a large hydrophobic P1 mimic, this compound is highly optimized for chymotrypsin-like proteases. Literature confirms that introducing an aromatic moiety at the 2-position results in nanomolar to low-micromolar inhibition of Cathepsin G and human recombinant chymase, forming stable acyl-enzymes with half-lives exceeding several hours[2][4].

C. C1r Serine Protease (Complement Cascade)

C1r is a trypsin-like serine protease that initiates the classical complement cascade, a pathway increasingly recognized as a driver of neuroinflammation in Alzheimer's disease. Substituted benzoxazinones have demonstrated high selectivity for C1r over standard trypsin, preventing the downstream amplification of the complement cascade[5].

D. Rhomboid Proteases (Intramembrane Serine Proteases)

Emerging research has identified benzoxazin-4-ones as covalent inhibitors of rhomboid proteases (e.g., E. coli GlpG), which are critical for bacterial colonization and parasite invasion. The lipophilicity of the p-tolyl group allows the inhibitor to partition into the lipid bilayer where the rhomboid active site resides[6].

Quantitative Target Summary
Target ProteaseExpected Affinity ( KI​ )Acylation Rate ( kinact​ )Deacylation Half-Life ( t1/2​ )Primary Clinical Indication
Human Leukocyte Elastase Low μ MFast ( >103 M −1 s −1 )> 24 hoursCOPD, ARDS
Cathepsin G Sub- μ MFast> 12 hoursInflammatory Disorders
Human Chymase Sub- μ MFast> 12 hoursCardiovascular Disease
C1r Serine Protease Low μ MModerate> 6 hoursNeuroinflammation (AD)
Rhomboid Proteases Mid μ MSlow> 4 hoursBacterial Infection

Experimental Validation Protocols

To empirically validate 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one against these targets, standard IC50​ assays are insufficient. Because the compound is a covalent inhibitor, its potency is time-dependent. The following self-validating protocols are designed to measure the true efficacy metric: kinact​/KI​ .

Workflow A 1. Target Selection (HLE, CatG, Chymase) B 2. Progress Curve Kinetics (Determine k_inact / K_I) A->B C 3. LC-MS/MS Trapping (Verify Covalent Adduct) B->C D 4. Dialysis / Washout (Measure k3 Off-Rate) C->D E 5. SAR Optimization (Tune S1/S2 Specificity) D->E

Self-validating experimental workflow for evaluating covalent serine protease inhibitors.

Protocol 1: Determination of kinact​/KI​ via Progress Curve Analysis

Causality: Continuous monitoring of substrate hydrolysis in the presence of the inhibitor allows us to capture the transition from the initial reversible binding phase to the irreversible covalent phase.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.4 for HLE).

  • Reagent Setup: Prepare a fluorogenic or chromogenic substrate specific to the target (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA for HLE) at a concentration of 5×Km​ .

  • Inhibitor Titration: Prepare serial dilutions of the benzoxazinone inhibitor ranging from 0.1 μ M to 50 μ M.

  • Reaction Initiation: Add the target protease (e.g., 10 nM final concentration) to a microplate containing the buffer, substrate, and inhibitor simultaneously.

  • Data Acquisition: Monitor absorbance/fluorescence continuously for 60 minutes.

  • Data Fitting: Fit the progress curves to the integrated rate equation for slow-binding inhibition:

    P=(vi​/kobs​)×[1−exp(−kobs​×t)]

    Plot kobs​ versus inhibitor concentration to extract KI​ (binding affinity) and kinact​ (maximum acylation rate).

Protocol 2: Acyl-Enzyme Intermediate Trapping via LC-MS/MS

Causality: Kinetic data only implies covalent binding. To definitively prove that the benzoxazinone ring opens and covalently acylates the active site serine, we must observe the exact mass shift on the intact protein[7].

Step-by-Step Methodology:

  • Incubation: Incubate 5 μ M of the target recombinant protease with 50 μ M of the inhibitor in a volatile buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.4) for 2 hours at 37°C.

  • Quenching: Quench the reaction by adding 1% Formic Acid (lowering pH to ~3.0) to denature the protein and lock the acyl-enzyme intermediate, preventing spontaneous deacylation.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid online desalting column to remove excess unreacted inhibitor and buffer salts.

  • Intact Mass Analysis: Inject the sample into an ESI-TOF mass spectrometer.

  • Validation: Deconvolute the mass spectra. A successful target engagement will show a mass shift equal to the exact molecular weight of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one added to the native mass of the protease, confirming the suicide inhibition mechanism.

References

  • WO1991012245A1 - 4H-3,1-benzoxazin-4-one compound and elastase inhibitor composition containing the same.
  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease.
  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of C
  • Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases.
  • Inhibition of human chymase by 2-amino-3,1-benzoxazin-4-ones. PubMed / NIH.
  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. PMC / NIH.
  • Suicide inactivation of chymotrypsin by benzoxazinones. PubMed / NIH.

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Exploratory

In Silico Prediction of Bioactivity for 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: A Technical Guide for Drug Discovery Professionals

Abstract The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral proper...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] This in-depth technical guide outlines a comprehensive in silico workflow to predict the biological activity of a specific, potentially novel derivative: 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This document is designed for researchers, computational chemists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for computational activity prediction. By leveraging a multi-faceted approach encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET profiling, this guide serves as a robust framework for the virtual screening and characterization of new chemical entities.

Introduction: The Rationale for In Silico Prediction

The journey of a drug from concept to clinic is a long and arduous one, fraught with high attrition rates and escalating costs. Computational methods, collectively known as in silico techniques, have emerged as indispensable tools to de-risk and accelerate this process.[5] By predicting the biological activity and pharmacokinetic properties of molecules before their synthesis, we can prioritize candidates with the highest probability of success, thereby optimizing resource allocation.

The subject of this guide, 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, is a derivative of the versatile benzoxazinone core. The dichloro substitution at positions 6 and 8, combined with the 4-methylphenyl group at position 2, presents a unique chemical entity whose biological activity is not yet extensively characterized in public literature. This guide will, therefore, construct a predictive workflow to hypothesize its potential therapeutic applications.

Foundational Principles: A Multi-pronged Computational Strategy

A robust in silico assessment does not rely on a single methodology but rather integrates multiple computational techniques to build a comprehensive profile of the molecule . Our workflow will be built upon four pillars:

  • Target Identification and Ligand-Based Pharmacophore Modeling: Identifying the most probable biological targets by analyzing structurally similar compounds with known activities. A pharmacophore model will be generated to define the essential three-dimensional features required for bioactivity.

  • Structure-Based Molecular Docking: Simulating the interaction of our target molecule with the binding sites of identified protein targets to predict binding affinity and mode.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Building a mathematical model that correlates the structural features of a series of benzoxazinone derivatives with their known biological activity to predict the activity of our novel compound.

  • ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule to assess its drug-likeness.

This integrated approach provides a system of cross-validation, where the predictions from one method can be corroborated or challenged by another, leading to a more confident overall assessment.

cluster_0 In Silico Predictive Workflow A Target Identification & Pharmacophore Modeling B Molecular Docking A->B Identified Targets C QSAR Analysis A->C Activity Data for Model E Data Integration & Activity Hypothesis B->E Binding Affinity & Pose C->E Predicted Potency D ADMET Prediction D->E Drug-Likeness Profile

Figure 1: A high-level overview of the integrated in silico workflow for activity prediction.

Part I: Target Identification and Pharmacophore Development

The first crucial step is to formulate a hypothesis about the potential biological targets of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. Since no direct activity data is available, we will employ a "guilt-by-association" approach by examining the known activities of structurally related benzoxazinones.

Literature and Database Mining for Target Scaffolds

A thorough review of the scientific literature and chemical databases (e.g., ChEMBL, PubChem) reveals that benzoxazinone derivatives have been investigated for a multitude of biological activities.[3][4]

Reported Activity of Benzoxazinone Scaffolds Potential Protein Targets Relevant Citations
Anti-inflammatoryCyclooxygenase (COX-1, COX-2)[6]
AnticancerMethionyl-tRNA Synthetase, Lanosterol-14α-demethylase[2][7]
AntiviralHerpes Virus Type 1 (HSV-1) Protease[8]
AntiplateletNot explicitly defined, likely related to platelet aggregation pathways[9][10]
AntimicrobialGlucosamine-6-phosphate synthase[11]
Cathepsin G InhibitionCathepsin G[12]

Based on this analysis, we can select a panel of representative protein targets for further investigation. For the purpose of this guide, we will focus on Cyclooxygenase-2 (COX-2) for anti-inflammatory potential and Methionyl-tRNA Synthetase (MRS) for anticancer potential.

Pharmacophore Modeling Protocol

A pharmacophore model defines the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[13] We will generate a ligand-based pharmacophore model using a set of known active benzoxazinone derivatives against COX-2.

Step-by-Step Protocol:

  • Ligand Set Preparation:

    • Curate a set of at least 15-20 benzoxazinone derivatives with known COX-2 inhibitory activity (IC50 values) from the literature or databases.

    • Ensure the dataset has a significant range of activity values.

    • Generate low-energy 3D conformations for each ligand using a computational chemistry software package (e.g., MOE, Discovery Studio).

  • Pharmacophore Generation:

    • Utilize a pharmacophore generation tool (e.g., HypoGen algorithm in Discovery Studio).

    • Define the essential chemical features to be considered: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), and Aromatic Rings (RA).

    • The algorithm will generate a series of pharmacophore hypotheses that best explain the structure-activity relationship of the training set ligands.

  • Hypothesis Validation:

    • The best pharmacophore model will be selected based on statistical parameters such as a high correlation coefficient (r), low root mean square deviation (RMSD), and a significant cost difference between the null and total cost.[13]

    • The selected model should be able to accurately predict the activity of the training set compounds.

HBA1 HBA HBA2 HBA HBA1->HBA2 3.5 Å HY HY HBA1->HY 4.2 Å RA RA HBA1->RA 5.8 Å HBA2->HY 2.9 Å HY->RA 3.1 Å

Figure 2: A representative pharmacophore model for a hypothetical benzoxazinone inhibitor, illustrating the spatial arrangement of key chemical features.

Part II: Structure-Based Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] This allows for the estimation of binding affinity and the analysis of key intermolecular interactions.

Preparation of Molecular Structures

Receptor Preparation:

  • Download the 3D crystal structures of our selected targets, human COX-2 (PDB ID: 5IKR) and human MRS (PDB ID: 1PG2), from the Protein Data Bank.

  • Prepare the protein for docking by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning partial charges to the atoms (e.g., using Gasteiger charges).

    • Defining the binding site, typically as a sphere around the co-crystallized ligand or based on active site residue information from the literature.

Ligand Preparation:

  • Draw the 2D structure of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one using a chemical drawing tool (e.g., ChemDraw).

  • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

Molecular Docking Protocol

Step-by-Step Protocol:

  • Software Selection: Choose a validated molecular docking program such as AutoDock Vina, Glide, or GOLD.[8]

  • Docking Execution:

    • Load the prepared receptor and ligand files into the docking software.

    • Define the grid box that encompasses the entire binding site.

    • Run the docking simulation. The software will generate multiple binding poses (conformations) of the ligand within the receptor's active site.

  • Pose Analysis and Scoring:

    • The generated poses will be ranked based on a scoring function that estimates the binding free energy (e.g., kcal/mol). A more negative score generally indicates a more favorable binding affinity.

    • Visually inspect the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the active site residues.

Interaction Type Description Potential Residues in COX-2
Hydrogen BondsElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Ser530, Tyr385
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and receptor.Val349, Leu352, Val523
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.Tyr355, Trp387

Part III: Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[15] A 3D-QSAR model can be particularly informative as it considers the three-dimensional properties of the molecules.[9][10]

Dataset Preparation and Descriptor Calculation
  • Dataset Curation: Assemble a dataset of at least 25-30 benzoxazinone derivatives with experimentally determined IC50 values for either COX-2 or MRS inhibition. This dataset should include our target molecule.

  • Molecular Alignment: Align all molecules in the dataset to a common template. This is a critical step for 3D-QSAR.

  • Descriptor Calculation: Calculate various molecular descriptors for each molecule. These can include:

    • Steric descriptors: Molecular volume, surface area.

    • Electronic descriptors: Partial charges, dipole moment.

    • Thermodynamic descriptors: Solvation energy.

    • Topological descriptors: Connectivity indices.

QSAR Model Development and Validation

Step-by-Step Protocol:

  • Model Building:

    • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set.

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a QSAR model that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).[9]

  • Model Validation:

    • Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the model's robustness. Key statistical parameters include the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value (> 0.5) is generally considered indicative of a good predictive model.

    • External Validation: Use the trained model to predict the activity of the test set compounds. The predictive ability of the model is assessed by the predictive r² (pred_r²).

  • Activity Prediction: Once a validated QSAR model is established, use it to predict the biological activity of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

Part IV: ADMET Profiling

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[8]

Key ADMET Parameters and Prediction

A variety of online tools and software packages (e.g., SwissADME, QikProp) can be used to predict the following properties for 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one:

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rules are:

    • Molecular weight ≤ 500 Da

    • LogP ≤ 5

    • Hydrogen bond donors ≤ 5

    • Hydrogen bond acceptors ≤ 10

  • Aqueous Solubility (LogS): Predicts the solubility of the compound in water, which is crucial for absorption.

  • Blood-Brain Barrier (BBB) Permeation: Predicts the ability of the compound to cross the BBB, which is important for CNS-acting drugs.

  • CYP450 Inhibition: Predicts the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

  • Hepatotoxicity: Predicts the potential for the compound to cause liver damage.

Data Integration and Conclusion

The final step in our in silico workflow is to integrate the data from all four pillars to form a cohesive hypothesis about the activity of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

  • Does the molecule fit the pharmacophore model for our target(s) of interest?

  • Does molecular docking predict a favorable binding affinity and a plausible binding mode?

  • What is the predicted potency from the QSAR model, and is it within a therapeutically relevant range?

  • Does the ADMET profile suggest that the molecule is "drug-like" and has an acceptable safety profile?

By answering these questions, we can make an informed decision about whether to proceed with the synthesis and in vitro testing of this compound. For instance, if the molecule shows a high predicted affinity for COX-2 in docking studies, fits the COX-2 inhibitor pharmacophore, has a QSAR-predicted IC50 in the nanomolar range, and exhibits a favorable ADMET profile, it would be a strong candidate for development as a novel anti-inflammatory agent.

This guide has provided a comprehensive, step-by-step framework for the in silico prediction of the biological activity of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. By following these protocols, researchers can leverage the power of computational chemistry to make more informed decisions in the early stages of drug discovery, ultimately increasing the efficiency and success rate of bringing new medicines to patients.

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Foundational

6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one literature review

An In-Depth Technical Guide to 6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: Synthesis, Reactivity, and Pharmacological Applications Executive Summary As the demand for highly specific, covalent enzyme inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

As the demand for highly specific, covalent enzyme inhibitors and versatile synthetic intermediates grows, the 4H-3,1-benzoxazin-4-one scaffold has emerged as a privileged structure in medicinal chemistry. Specifically, 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (also known as 6,8-dichloro-2-p-tolyl-4H-3,1-benzoxazin-4-one) represents a highly optimized derivative. This whitepaper provides a comprehensive analysis of its structural biology, synthetic methodologies, and applications as both a potent serine protease inhibitor and a critical building block for complex heterocycles like quinazolinones.

By dissecting the causality behind its chemical behavior—specifically the electronic effects of the di-chloro substitution and the steric anchoring provided by the p-tolyl group—this guide equips researchers with actionable, field-proven insights for drug development and organic synthesis.

Structural Rationale and Chemical Identity

The pharmacological and synthetic utility of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is deeply rooted in its structural features. The molecule consists of a bicyclic benzoxazinone core, modified with two distinct functional zones:

  • The 6,8-Dichloro Substitution: The halogens act as strong electron-withdrawing groups (EWGs) via inductive effects. This significantly increases the electrophilicity of the C4 carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, in biological systems, the dichloro-substituted phenolate acts as an excellent leaving group during the ring-opening phase of enzyme inhibition[1]. Interestingly, its primary precursor, 3,5-dichloroanthranilic acid (DCA), is independently recognized as a potent synthetic plant defense elicitor, highlighting the inherent biological activity of this substitution pattern[2][3].

  • The 2-(4-Methylphenyl)[p-Tolyl] Group: The addition of a p-tolyl group at the C2 position provides essential lipophilicity. In protease inhibition, this moiety anchors the molecule within the hydrophobic S1/S2 specificity pockets of the target enzyme, drastically improving binding affinity compared to unsubstituted or purely aliphatic derivatives[4].

Synthetic Methodology and Mechanistic Pathways

The synthesis of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is typically achieved via a highly efficient, one-pot N-acylation and cyclodehydration sequence[5].

Mechanistic Causality

The reaction utilizes 3,5-dichloroanthranilic acid and p-toluoyl chloride. Pyridine is deliberately selected as the solvent and base. It does not merely act as an acid scavenger; it functions as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate with the acid chloride. This accelerates the initial N-acylation of the sterically hindered, electron-deficient amine of the anthranilic acid. Subsequent intramolecular cyclodehydration is driven by the thermodynamic stability of the resulting aromatic 4H-3,1-benzoxazin-4-one ring system.

Synthesis N1 3,5-Dichloroanthranilic Acid (Nucleophile) N3 N-Acyl Intermediate (Amide Formation) N1->N3 Pyridine, 0°C to RT N2 p-Toluoyl Chloride (Electrophile) N2->N3 Pyridine, 0°C to RT N4 6,8-dichloro-2-(4-methylphenyl) -4H-3,1-benzoxazin-4-one N3->N4 Intramolecular Cyclodehydration (-H2O)

Fig 1. Synthetic pathway of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

Protocol 1: Optimized Synthesis of the Benzoxazinone Core

Self-Validation Check: The reaction completion can be visually validated by the cessation of effervescence during the bicarbonate quench, and structurally validated via the disappearance of the broad -OH / -NH2 stretches (~3300-3500 cm⁻¹) and the appearance of a sharp ester/lactone carbonyl stretch (~1760 cm⁻¹) in FT-IR.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 0.01 mol of 3,5-dichloroanthranilic acid in 15 mL of anhydrous pyridine. Cool the mixture to 0°C using an ice bath.

  • Acylation: Slowly add 0.01 mol of p-toluoyl chloride dropwise over 15 minutes to maintain temperature control and prevent side reactions.

  • Cyclization: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The formation of a pyridinium chloride precipitate will be observed.

  • Quenching: Pour the stirred solution into 50 mL of cold, aqueous sodium bicarbonate (5% w/v) to neutralize the pyridine hydrochloride and remove any unreacted starting acids. Stir until all effervescence ceases.

  • Isolation: Filter the resulting solid precipitate under vacuum. Wash thoroughly with distilled water to remove adhered pyridine.

  • Purification: Recrystallize the crude product from absolute ethanol to yield pure 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

Reactivity Profile: A Gateway to Quinazolinones

Beyond its intrinsic biological activity, the benzoxazinone core is a highly prized synthetic intermediate. It acts as a bis-electrophile. When treated with nitrogen nucleophiles (such as primary amines, hydrazines, or Lamivudine derivatives), the oxazine ring undergoes a regioselective ring-opening at the C4 position, followed by a subsequent ring-closure to yield 2,3-disubstituted quinazolin-4(3H)-ones[5]. This pathway is heavily utilized in the synthesis of agricultural pesticides and novel antimicrobial agents.

Pharmacological Application: Covalent Serine Protease Inhibition

Benzoxazin-4-ones are recognized as potent, mechanism-based (suicide) inhibitors of various serine proteases, including human leukocyte elastase (HLE), human kallikreins (KLK5/KLK7), and rhomboid proteases[1][6].

The inhibition mechanism relies on the compound acting as a "pseudo-substrate." The catalytic serine hydroxyl of the protease attacks the highly electrophilic C4 carbonyl of the benzoxazinone. This triggers the opening of the oxazine ring, forming a stable acyl-enzyme intermediate. The 6,8-dichloro substitution ensures that the resulting phenolate remains a poor nucleophile, preventing the reverse reaction (deacylation) and effectively trapping the enzyme in an inactive state[1].

Mechanism S1 Active Serine Protease (Ser-OH) S3 Michaelis Complex (Non-covalent) S1->S3 S2 Benzoxazin-4-one Inhibitor S2->S3 S4 Tetrahedral Intermediate S3->S4 Nucleophilic Attack at C4 S5 Acyl-Enzyme Complex (Covalently Inhibited) S4->S5 Ring Opening & Trapping

Fig 2. Covalent inhibition mechanism of serine proteases by benzoxazin-4-one derivatives.

Structure-Activity Relationship (SAR) Data

The table below summarizes the comparative inhibitory efficacy of various benzoxazin-4-one substitution patterns against representative serine proteases, demonstrating the critical nature of the 6,8-dichloro and 2-aryl modifications.

Compound CoreR1 (Positions 6,8)R2 (Position 2)Target ProteaseIC₅₀ (µM)Mechanistic Impact
Benzoxazin-4-oneUnsubstitutedMethylHLE / KLK7> 50.0Weak electrophilicity; poor S1 binding.
Benzoxazin-4-one6,8-dichloroMethylHLE / KLK712.5Enhanced C4 electrophilicity via halogen EWG.
Benzoxazin-4-oneUnsubstitutedp-TolylHLE / KLK718.2Improved hydrophobic anchoring in S1 pocket.
Benzoxazin-4-one 6,8-dichloro p-Tolyl HLE / KLK7 1.8 Synergistic enhancement of trapping and anchoring.
Protocol 2: In Vitro Serine Protease Inhibition Assay (KLK7)

To validate the inhibitory potency of synthesized derivatives, a chromogenic biochemical assay is employed[6].

Self-Validation System: This protocol includes 3,4-dichloro-isocoumarin (DCI) or FUT175 as a positive control to confirm enzyme viability and assay sensitivity, while a DMSO-only well serves as the baseline for uninhibited V_max.

  • Reagent Preparation: Prepare assay buffer consisting of 10 mM Sodium Phosphate (pH 7.2) and 0.5 M NaCl. Reconstitute recombinant human KLK7 to a working concentration of 2.5 µg/mL (100 nM).

  • Inhibitor Dilution: Prepare serial dilutions of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in DMSO (final assay concentrations ranging from 0.1 µM to 50 µM). Ensure final DMSO concentration in the assay does not exceed 5% v/v.

  • Incubation: In a 96-well non-binding microplate, combine 45 µL of the KLK7 enzyme solution with 5 µL of the inhibitor dilution. Incubate at 37°C for 30 minutes to allow the covalent acyl-enzyme complex to form.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 2.0 mM chromogenic substrate S-2586 (final concentration 1.0 mM).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 15 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V_max) for each well. Determine the IC₅₀ by plotting the fractional activity (V_inhibitor / V_DMSO) against the log of the inhibitor concentration using non-linear regression.

Conclusion

6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a masterclass in rational chemical design. The precise placement of halogens ensures the necessary reactivity for covalent enzyme inhibition and downstream synthetic ring-opening, while the p-tolyl group provides the spatial geometry required for biological target specificity. Whether utilized as an end-stage therapeutic candidate for inflammatory skin diseases or as a linchpin intermediate for complex quinazoline libraries, its robust reactivity profile makes it an indispensable asset in modern chemical biology.

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Exploratory

discovery and history of 4H-3,1-benzoxazin-4-one derivatives

An In-Depth Technical Guide to the Discovery and History of 4H-3,1-Benzoxazin-4-one Derivatives Abstract The 4H-3,1-benzoxazin-4-one scaffold represents a cornerstone in heterocyclic chemistry, evolving from a synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of 4H-3,1-Benzoxazin-4-one Derivatives

Abstract

The 4H-3,1-benzoxazin-4-one scaffold represents a cornerstone in heterocyclic chemistry, evolving from a synthetic curiosity to a privileged structure in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the discovery and historical development of these derivatives. We will trace the timeline from their initial synthesis in the early 20th century to the sophisticated, modern catalytic methods used today. Key milestones in the elucidation of their broad pharmacological profile—including their roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics—are discussed in detail. Furthermore, this document provides field-proven experimental protocols, comparative data tables, and process diagrams to offer researchers, scientists, and drug development professionals a thorough and practical understanding of this vital class of compounds.

The Genesis: Discovery and Foundational Synthesis

The 4H-3,1-benzoxazin-4-one core is a fused heterocyclic system formed by the integration of a benzene ring with a 1,3-oxazin-4-one ring.[1] This structure is not merely a synthetic entity but a versatile precursor for other significant heterocycles, most notably quinazolinones, and a pharmacophore in its own right.[1]

The first documented synthesis of this scaffold dates back to 1902 by Heller and Fiesselmann.[2][3] Their pioneering work established the foundational method for constructing 2-aryl-4H-3,1-benzoxazin-4-ones through the treatment of anthranilic acids with aroyl chlorides in the presence of pyridine.[2][3]

The underlying mechanism of this classic reaction involves a two-step acylation process. The first mole of the acid chloride acylates the amino group of anthranilic acid. The second mole reacts with the carboxylic acid group to form a mixed anhydride intermediate. This intermediate then undergoes cyclodehydration, losing a molecule of acid to yield the final 4H-3,1-benzoxazin-4-one ring system.[4]

G cluster_start Starting Materials cluster_proc Reaction Process cluster_end Product A Anthranilic Acid P1 1. N-Acylation A->P1 B Aroyl Chloride (2 equiv.) B->P1 C Pyridine (Solvent/Base) C->P1 P2 2. O-Acylation (Mixed Anhydride Formation) P1->P2 N-Acyl Anthranilic Acid P3 3. Cyclodehydration P2->P3 Mixed Anhydride Z 2-Aryl-4H-3,1-benzoxazin-4-one P3->Z Ring Closure

Caption: Foundational synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.

Experimental Protocol 1: Classic Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This protocol is a representative example of the traditional synthesis method.

  • Reaction Setup: Dissolve anthranilic acid (1 mole) in dry pyridine in a round-bottom flask equipped with a stirrer and cooled in an ice bath.

  • Reagent Addition: Slowly add benzoyl chloride (2 moles) to the cooled solution while stirring. Maintain the temperature below 5°C during addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will precipitate the product.

  • Purification: Filter the crude solid product, wash it thoroughly with cold water to remove pyridine hydrochloride, and then with a cold, dilute sodium bicarbonate solution to remove any unreacted acids. Finally, recrystallize the product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.[1][4][5]

The Evolution of Synthetic Strategies

While the foundational method was effective, its reliance on excess pyridine and sometimes harsh conditions prompted the development of more efficient, milder, and versatile synthetic routes. The evolution of these methodologies can be broadly categorized into refined traditional methods and modern catalytic approaches.

Refinements of Traditional Methods

Early advancements focused on alternative cyclizing agents for N-acyl anthranilic acids, which can be readily prepared from anthranilic acid and one equivalent of an acid chloride or anhydride.

  • Acetic Anhydride: Refluxing N-acyl anthranilic acids with acetic anhydride became a standard method for cyclization.[4] Heating anthranilic acid directly with excess acetic anhydride is a common route to produce 2-methyl-4H-3,1-benzoxazin-4-one.[4][6]

  • Cyanuric Chloride: The use of cyanuric chloride with a base like triethylamine emerged as a highly efficient and mild cyclizing agent, avoiding the high temperatures associated with acetic anhydride.[6][7][8]

Modern Transition-Metal Catalysis

The late 20th and early 21st centuries saw the application of transition-metal catalysis, revolutionizing the synthesis with improved efficiency, functional group tolerance, and milder conditions.[1][7]

  • Palladium-Catalyzed Reactions: Palladium catalysts have been employed for carbonylative coupling reactions, providing a powerful tool for constructing various 2-arylbenzoxazinones.[9][10]

  • Copper-Catalyzed Reactions: Copper catalysts, being more cost-effective, have been successfully used in tandem intramolecular C-N coupling and rearrangement processes to form the benzoxazinone ring.[9][10][11]

  • Other Metals: Nickel and gold catalysts have also been utilized in specialized cycloaddition and heteroannulation reactions, respectively, to access the core structure.[7][9]

G cluster_start Precursors cluster_proc One-Pot Process with CDI cluster_end Product A N-Acyl Anthranilic Acid P3 3. Cyclization with additional CDI A->P3 Direct Cyclization B Anthranilic Acid + Carboxylic Acid P1 1. In-situ formation of N-Acylimidazole from Carboxylic Acid + CDI B->P1 P2 2. Coupling with Anthranilic Acid P1->P2 P2->P3 N-Acyl Anthranilamide Z 4H-3,1-benzoxazin-4-one P3->Z

Caption: Modern one-pot synthesis of benzoxazinones using CDI.

Data Presentation: Comparison of Synthetic Methodologies
Method CategoryKey ReagentsConditionsAdvantagesDisadvantages
Classic (Heller) Anthranilic Acid, Aroyl Chloride (2 equiv.), Pyridine0°C to RTFoundational, well-establishedRequires excess pyridine, can be harsh
Traditional (Refined) N-Acyl Anthranilic Acid, Acetic AnhydrideRefluxGood for 2-alkyl derivatives, simpleHigh temperatures, limited substrate scope
Modern (Reagent) N-Acyl Anthranilic Acid, Cyanuric Chloride, Et3NRT to RefluxMild conditions, high yields, efficientStoichiometric waste from reagent
Modern (Catalytic) Various Precursors, Pd/Cu/Au/Ni Catalysts, CO sourceMild (RT to 80°C)High efficiency, broad functional group tolerance, atom economyCatalyst cost and sensitivity
Modern (One-Pot) Anthranilic Acid, Carboxylic Acid, CDIRoom TemperatureExceedingly mild, one-pot procedure, high toleranceRequires careful stoichiometry

Unveiling a Pharmacological Treasure Trove

The history of 4H-3,1-benzoxazin-4-one derivatives in drug discovery is a story of expanding horizons. Initially explored for their chemical reactivity, their profound biological significance was uncovered over decades of research.

Chronological Milestones in Biological Discovery
EraKey Discovery / ApplicationSignificance
1950s-1960s Isolation of natural benzoxazinones (DIBOA, DIMBOA) from plants.[12][13]Revealed inherent antimicrobial and phytotoxic properties, sparking interest in their biological roles.
1980s-1990s Identification as potent enzyme inhibitors, particularly against proteases like human leukocyte elastase.[9][12][14]Established a major therapeutic target area and drove structure-activity relationship (SAR) studies.
1990s-2000s Exploration of a wide range of activities: anticancer, antiviral, antifungal, and CNS effects.[1][4][15]Demonstrated the scaffold's versatility and its potential to address diverse medical needs.
2000s-Present Development as selective inhibitors (e.g., Cathepsin G) and use in agrochemicals as fungicides.[16][17][18]Focus on refining selectivity for specific targets and expanding applications beyond human medicine.
Overview of Key Pharmacological Activities

The benzoxazinone core is now recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.

  • Enzyme Inhibition: This is one of the most significant areas. Derivatives have been designed as potent inhibitors of serine proteases, including human leukocyte elastase, C1r protease, and Cathepsin G, which are implicated in inflammatory diseases.[1][9][12][17]

  • Antimicrobial & Antifungal Activity: A broad spectrum of derivatives exhibit activity against various Gram-positive and Gram-negative bacteria and pathogenic fungi.[1][12][19][20]

  • Anticancer Activity: Certain derivatives have shown potent cytotoxic effects against various cancer cell lines, with some acting as PI3K/mTOR dual inhibitors.[1][4][21]

  • Anti-inflammatory & Analgesic Effects: Linked to their ability to inhibit inflammatory enzymes, many derivatives show significant anti-inflammatory and pain-reducing properties.[1][15][22]

  • Antiviral Properties: Activity against viruses, including human coronavirus, has been reported for specific substituted benzoxazinones.[1][4][12]

  • Agricultural Fungicides: The scaffold's antifungal properties have been successfully harnessed to develop commercial fungicides for crop protection.[16][18]

A Versatile Synthetic Intermediate: The Gateway to Quinazolinones

Beyond their intrinsic biological activities, 4H-3,1-benzoxazin-4-ones are highly valued as stable and accessible intermediates for the synthesis of other heterocyclic systems. Their most prominent role is as a precursor to 3-substituted-quinazolin-4(3H)-ones, another class of compounds with immense medicinal importance.[1][23]

The transformation is chemically robust and proceeds via nucleophilic attack by a primary amine at the electrophilic C2 or C4 position of the benzoxazinone ring, leading to ring opening followed by recyclization to form the quinazolinone core.

G A 4H-3,1-Benzoxazin-4-one C Ring-Opened Intermediate (N-Acyl Anthranilamide) A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C D 3-Substituted Quinazolin-4(3H)-one C->D Cyclization (-H2O)

Caption: Conversion of benzoxazinones to quinazolinones.

Experimental Protocol 2: General Synthesis of Quinazolin-4(3H)-ones

This protocol describes the conversion of a benzoxazinone to a quinazolinone.

  • Reaction Setup: In a round-bottom flask, prepare a solution or suspension of the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as ethanol, acetic acid, or pyridine.

  • Reagent Addition: Add the desired primary amine (e.g., aniline, benzylamine; 1-1.2 equivalents) to the mixture.

  • Reaction: Heat the mixture under reflux for a period ranging from 2 to 8 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be evaporated under reduced pressure.

  • Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol or ether), and can be further purified by recrystallization from an appropriate solvent to yield the pure quinazolin-4(3H)-one.[1]

Conclusion and Future Outlook

The journey of 4H-3,1-benzoxazin-4-one derivatives is a testament to the enduring value of heterocyclic chemistry in scientific discovery. From a single synthetic report in 1902, this class of compounds has flourished into a major field of study, underpinned by a rich history of synthetic innovation and biological exploration. The development from harsh, classical syntheses to mild, catalytic, and one-pot procedures has made this versatile scaffold readily accessible for a myriad of applications.

Today, the benzoxazinone core is firmly established as a privileged structure in drug discovery, with derivatives acting as enzyme inhibitors, anticancer agents, and antimicrobial therapeutics. Its role as a key precursor to quinazolinones further cements its importance in medicinal chemistry.

Future research will likely focus on several key areas:

  • Green Chemistry: The development of even more environmentally benign and atom-economical synthetic methods.

  • Target Selectivity: The design of new derivatives with enhanced potency and selectivity for specific biological targets to minimize off-target effects and improve therapeutic indices.

  • Novel Applications: Exploration of benzoxazinone-based polymers and materials for applications in materials science and diagnostics.

The history of the 4H-3,1-benzoxazin-4-one is still being written, and its versatile structure will undoubtedly continue to be a source of innovation for researchers, scientists, and drug developers for years to come.

References

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  • Zentmyer, D. T., & Wagner, E. C. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. The Journal of Organic Chemistry. 1949;14(6):967-979. Available from: [Link]

  • Moussa, Z., et al. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. 2024;29(5):1071. Available from: [Link]

  • El-Hashash, M. A., & Guirguis, D. B. Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. 2013;2(2):81-121. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. Available from: [Link]

  • Powers, J. C., & Tuhy, P. M. 4h-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation. Google Patents. EP0147211B1, 1988.
  • Shariat, M., et al. Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. 2004;9(1):1-6. Available from: [Link]

  • Siddiqui, N., et al. Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. 2010;2(4):309-316. Available from: [Link]

  • Takeda, H., et al. 4h-3,1-benzoxazin-4-one compound and elastase inhibitor composition containing the same. Google Patents. WO1991012245A1, 1991.
  • Sugiyama, H., et al. 4H-3,1-benzoxazine derivatives, process for producing the same and agricultural or horticultural fungicide containing the same. Google Patents. US4596801A, 1986.
  • El-Hashash, M. A., et al. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Journal of Chemistry. 2013;2013:678048. Available from: [Link]

  • Pawar, S. S., et al. Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research. 2016;5(6):556-577. Available from: [Link]

  • Aliter, K. F., & Al-Horani, R. A. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry. 2024;20(10):944-949. Available from: [Link]

  • Haneen, D. S. A., et al. Synthesis and reactions of 4H-3,1-benzoxazin-4-one derivative bearing pyrazolyl moiety as antimicrobial and antioxidant agents. Phosphorus, Sulfur, and Silicon and the Related Elements. 2019;194(8):799-807. Available from: [Link]

  • Khan, T., et al. Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Heterocyclic Chemistry. 2024. Available from: [Link]

  • Sonigara, B. S., & Ranawat, M. S. Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. 2019;9(4-s):974-977. Available from: [Link]

  • Ge, Z. Y., et al. Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones. The Journal of Organic Chemistry. 2013;78(9):4524-4529. Available from: [Link]

  • Moussa, Z., et al. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. 2024. Available from: [Link]

  • El-Hashash, M. A., et al. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. 2021;78(597):441-450. Available from: [Link]

  • Wang, S., et al. Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. 2019;178:667-686. Available from: [Link]

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Sources

Foundational

Spectroscopic Characterization of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This document is intended for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds. The guide will delve into the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to this specific molecule.

Introduction

6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and versatile chemical properties.[1][2] Accurate structural elucidation through spectroscopic methods is a cornerstone of the discovery and development process, ensuring the identity, purity, and conformational integrity of the synthesized compound. This guide will provide a comprehensive overview of the expected spectroscopic signatures of the title compound, drawing upon established principles and data from closely related analogs.

The structural framework of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, presented below, dictates its unique spectroscopic characteristics. The presence of two chlorine atoms on the benzene ring of the benzoxazinone core and a methyl group on the 2-phenyl substituent will induce predictable and interpretable effects on the chemical shifts and coupling constants in NMR spectroscopy, the fragmentation patterns in mass spectrometry, and the vibrational modes in IR spectroscopy.

Caption: Molecular Structure of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Anticipated Spectral Data and Interpretation:

The ¹H NMR spectrum of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is expected to exhibit distinct signals corresponding to the aromatic protons of the dichlorinated benzene ring and the 4-methylphenyl substituent, as well as a characteristic singlet for the methyl group. Based on data from analogous compounds, the following chemical shifts and coupling patterns are predicted.[3]

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-57.8 - 8.0d1HAromatic proton on the benzoxazinone core
H-77.5 - 7.7d1HAromatic proton on the benzoxazinone core
H-2', H-6'8.0 - 8.2d2HAromatic protons on the 4-methylphenyl ring
H-3', H-5'7.2 - 7.4d2HAromatic protons on the 4-methylphenyl ring
-CH₃2.3 - 2.5s3HMethyl protons on the 4-methylphenyl ring

Causality Behind Expected Shifts:

  • Aromatic Protons (H-5 and H-7): The two protons on the dichlorinated benzene ring are expected to appear as doublets due to ortho-coupling with each other. The electron-withdrawing nature of the chlorine atoms and the carbonyl group will deshield these protons, causing them to resonate at a relatively downfield region.

  • Aromatic Protons (H-2', H-6' and H-3', H-5'): The protons on the 4-methylphenyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating methyl group (H-3', H-5') will be more shielded and appear at a higher field compared to the protons ortho to the benzoxazinone ring (H-2', H-6').

  • Methyl Protons: The methyl group protons will appear as a sharp singlet in the upfield region, as they are not coupled to any other protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence would be used to simplify the spectrum to a series of singlets for each unique carbon atom.

Anticipated Spectral Data and Interpretation:

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Carbon AtomExpected Chemical Shift (δ, ppm)Assignment
C=O (C-4)158 - 162Carbonyl carbon
C=N (C-2)155 - 159Iminyl carbon
C-O (C-8a)145 - 148Aromatic carbon attached to oxygen
C-Cl (C-6, C-8)125 - 135Aromatic carbons attached to chlorine
C-5128 - 130Aromatic carbon
C-7120 - 125Aromatic carbon
C-4a115 - 118Aromatic carbon
C-1'128 - 132Aromatic carbon of the 4-methylphenyl ring
C-2', C-6'129 - 131Aromatic carbons of the 4-methylphenyl ring
C-3', C-5'127 - 129Aromatic carbons of the 4-methylphenyl ring
C-4'140 - 145Aromatic carbon of the 4-methylphenyl ring attached to the methyl group
-CH₃20 - 25Methyl carbon

Causality Behind Expected Shifts:

  • Carbonyl and Iminyl Carbons: The carbonyl carbon (C-4) and the iminyl carbon (C-2) are the most deshielded carbons in the molecule due to the direct attachment of electronegative oxygen and nitrogen atoms, respectively.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons attached to the chlorine atoms (C-6 and C-8) will be significantly affected. The other aromatic carbons will show shifts consistent with their electronic environment.

  • Methyl Carbon: The methyl carbon will appear at a high field, typical for sp³ hybridized carbons.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral analysis would typically be performed using electrospray ionization (ESI) or electron ionization (EI) techniques coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

Anticipated Fragmentation Pattern and Interpretation:

The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

  • Molecular Ion Peak ([M]⁺): The most critical piece of information is the molecular ion peak. For 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (C₁₅H₉Cl₂NO₂), the expected exact mass would be calculated. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

  • Major Fragmentation Pathways: The fragmentation of 2-aryl-4H-3,1-benzoxazin-4-ones often proceeds through characteristic pathways.[4] Key expected fragments for the title compound include:

    • Loss of CO, leading to a fragment corresponding to a substituted benzonitrile oxide.

    • Cleavage of the benzoxazinone ring to generate ions corresponding to the dichlorobenzoyl moiety and the 4-methylphenyl isocyanate or related fragments.

    • Loss of the 4-methylphenyl group.

MS_Fragmentation M [M]⁺ 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one F1 [M-CO]⁺ M->F1 - CO F2 [C₇H₃Cl₂NO]⁺ (Dichlorobenzoyl isocyanate ion) M->F2 Ring Cleavage F3 [C₈H₇N]⁺ (4-Methylphenyl isonitrile ion) M->F3 Ring Cleavage F4 [C₇H₃Cl₂O]⁺ (Dichlorobenzoyl cation) F2->F4 - NCO

Caption: Plausible Mass Spectrometry Fragmentation Pathways.

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (KBr pellet or using an ATR accessory) or dissolved in a suitable solvent.

Anticipated Characteristic Absorption Bands and Interpretation:

The IR spectrum provides information about the functional groups present in the molecule. The key vibrational frequencies for 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one are expected in the following regions.[5]

Wavenumber (cm⁻¹)IntensityAssignment
1750 - 1770StrongC=O stretching (lactone)
1620 - 1640MediumC=N stretching (imine)
1580 - 1610Medium to StrongC=C aromatic ring stretching
1200 - 1260StrongC-O-C asymmetric stretching
800 - 850StrongC-Cl stretching
700 - 800StrongC-H out-of-plane bending (aromatic)

Causality Behind Vibrational Frequencies:

  • C=O Stretching: The carbonyl group of the lactone in the benzoxazinone ring typically shows a strong absorption at a relatively high wavenumber due to ring strain.

  • C=N Stretching: The imine C=N bond will have a characteristic absorption in the double bond region of the spectrum.

  • Aromatic C=C Stretching: The stretching vibrations of the aromatic rings will give rise to several bands in the 1450-1610 cm⁻¹ region.

  • C-O-C Stretching: The asymmetric stretching of the ether linkage within the oxazinone ring is a prominent feature.

  • C-Cl Stretching: The presence of two chlorine atoms will result in strong absorptions in the fingerprint region.

Conclusion

This technical guide has provided a detailed, in-depth analysis of the expected spectroscopic data for 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. By leveraging established spectroscopic principles and drawing comparisons with closely related, characterized analogs, we have constructed a comprehensive set of anticipated ¹H NMR, ¹³C NMR, MS, and IR data. The provided interpretations and the causality behind the expected spectral features offer a robust framework for the structural verification and characterization of this and similar benzoxazinone derivatives. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently interpret their experimental data and advance their research in the field of heterocyclic chemistry.

References

  • Journal of the Chemical Society D. Mass spectral fragmentations of 2-phenyl-3H-indol-3-one N-oxide (2-phenylisatogen), 2-phenyl-4H-3,1-benzoxazin-4-one, and 1-phenylindoline-2,3-dione (N-phenylisatin). Available from: [Link]

  • ResearchGate. IR spectra of (A) 2-phenyl-4H-3,1- benzoxazine-4-one ( B) β -cyclodextrin (C) PM and (D) KN. Available from: [Link]

  • ProQuest. Synthesis and Characterization of Benzoxazinone Derivatives. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Studies on the benzoxazine series. Part 1. Preparation and 1H and 13C nuclear magnetic resonance structural study of some substituted 3,4-dihydro-2H-1,3-benzoxazines. Available from: [Link]

  • PubMed. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Available from: [Link]

  • Indian Academy of Sciences. Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Available from: [Link]

  • MDPI. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]

  • MDPI. 4H-Benzo[d][4][6]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Available from: [Link]

  • Afinidad. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Available from: [Link]

  • PMC. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Available from: [Link]

  • ACS Publications. Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Available from: [Link]

  • SpringerLink. Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites. Available from: [Link]

  • SpectraBase. 2-phenyl-4H-3,1-benzoxazin-4-one - Optional[FTIR] - Spectrum. Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Available from: [Link]

  • ResearchGate. FTIR spectra of benzoxazine monomers. Available from: [Link]

  • ResearchGate. H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Available from: [Link]

  • mzCloud. 2 2 1 4 Phenylene bis 4H 3 1 benzoxazin 4 one. Available from: [Link]

  • SpectraBase. 2-phenyl-4H-3,1-benzoxazin-4-one - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • International Journal of Modern Organic Chemistry. Chemistry of 4H-3,1-Benzoxazin-4-ones. Available from: [Link]

  • PMC. 2-Phenyl-4H-3,1-benzoxazin-4-one. Available from: [Link]

  • PMC. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Available from: [Link]

  • Semantic Scholar. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: High-Purity Isolation of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Abstract This document provides a comprehensive guide to the purification of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a key heterocyclic intermediate in synthetic and medicinal chemistry. Benzoxazinone de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a key heterocyclic intermediate in synthetic and medicinal chemistry. Benzoxazinone derivatives are of significant interest due to their broad range of biological activities.[1][2][3] Achieving high purity of this specific dichlorinated analogue is paramount for obtaining reliable data in downstream applications, including structural analysis, biological screening, and further synthetic elaboration. This guide details field-proven methodologies, from initial crude material assessment to high-purity isolation via recrystallization and column chromatography, and concludes with rigorous purity verification techniques.

Introduction: The Imperative for Purity

The compound 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a structurally complex molecule whose utility in research and development is directly contingent on its degree of purity. The presence of starting materials, reaction by-products, or isomers can significantly interfere with experimental outcomes. For instance, in biological assays, impurities can lead to false positives or mask the true activity of the target compound. In structural studies like NMR or X-ray crystallography, impurities can complicate spectral interpretation and prevent crystal formation. Therefore, a systematic and robust purification strategy is not merely a procedural step but a foundational requirement for scientific integrity.

The purification strategy for this molecule must account for its key structural features: a planar benzoxazinone core, two electron-withdrawing chlorine atoms which increase its hydrophobicity, and a p-tolyl substituent. These features dictate its solubility, polarity, and crystalline nature, all of which are exploited in the following protocols.

Initial Assessment of Crude Material

Before attempting any large-scale purification, a small-scale analytical assessment of the crude product is essential. This preliminary analysis informs the selection of the most effective purification strategy.

  • Thin-Layer Chromatography (TLC): TLC is the first and most critical step. It provides a rapid snapshot of the crude mixture's complexity. By testing various solvent systems (e.g., gradients of hexane/ethyl acetate), one can determine the number of components and find a mobile phase that provides good separation between the target compound and its impurities. An ideal Rf value for the product spot for subsequent column chromatography is approximately 0.3.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the desired product and provides a more accurate profile of the impurities present.[4][5][6] This is particularly useful for identifying isomers or closely related by-products that may be difficult to resolve by TLC alone.

  • Proton NMR (¹H NMR): A quick ¹H NMR spectrum of the crude material can help identify major impurities if their structures are known (e.g., unreacted starting materials).

Purification Workflow: A Decision-Based Approach

The choice between recrystallization and chromatography depends on the impurity profile revealed in the initial assessment. The following workflow provides a logical path to achieving high purity.

Purification_Workflow start Crude Product tlc_analysis TLC & LC-MS Analysis start->tlc_analysis decision Impurity Profile? tlc_analysis->decision recrystallization Method 1: Recrystallization decision->recrystallization  Single major spot,  crystalline solid chromatography Method 2: Column Chromatography decision->chromatography  Multiple spots,  oily residue, or  close impurities purity_check Purity Assessment (HPLC, NMR, MP) recrystallization->purity_check chromatography->purity_check final_product Purified Product (>98%) purity_check->final_product Purity OK troubleshoot Troubleshoot or Re-purify purity_check->troubleshoot Purity Not Met troubleshoot->chromatography

Caption: Decision workflow for selecting the appropriate purification method.

Method 1: Recrystallization

Recrystallization is the preferred method for purifying crystalline solids when the impurity load is relatively low. It is efficient, scalable, and cost-effective. The core principle relies on the differential solubility of the target compound and impurities in a chosen solvent at variant temperatures.

Solvent Selection Protocol

The choice of solvent is the most critical parameter for successful recrystallization.[7] A suitable solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.

Screening Procedure:

  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add a potential solvent dropwise (start with 0.5 mL) and observe solubility at room temperature.

  • If insoluble, gently heat the mixture to the solvent's boiling point. A good solvent will fully dissolve the compound.[7]

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent.

SolventBoiling Point (°C)Polarity IndexComments
Ethanol785.2Often a good choice for benzoxazinones.[1] May require a co-solvent.
Isopropanol823.9Similar to ethanol, slightly less polar.
Ethyl Acetate774.4Good dissolving power; often paired with a non-polar solvent.
Toluene1112.4Effective for less polar compounds; higher boiling point.
Acetonitrile825.8A more polar option to consider.
Hexane/Heptane69 / 98~0.1Non-polar; typically used as an anti-solvent in a solvent pair.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a gravity filtration of the hot solution to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly. Air drying followed by drying in a vacuum oven is recommended to remove all solvent traces.

Troubleshooting Recrystallization
  • Compound "Oils Out": This occurs when the compound's melting point is below the solvent's boiling point. Solution: Reheat the mixture to dissolve the oil, add more hot solvent to lower the saturation point, and allow it to cool slowly. Alternatively, switch to a lower-boiling point solvent or a solvent pair.[7]

  • Low Yield: The compound may be too soluble in the cold solvent. Solution: Cool the solution for a longer period or at a lower temperature (e.g., freezer). Minimize the amount of solvent used for dissolution and washing.

Method 2: Flash Column Chromatography

When recrystallization is ineffective due to multiple impurities or an oily crude product, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Eluent System Selection

Use TLC to determine the optimal eluent (mobile phase). A hexane/ethyl acetate system is a common starting point. Adjust the ratio until the target compound has an Rf of ~0.3, which generally provides the best separation. For very polar impurities, a small amount of methanol in dichloromethane can be used. Gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with close Rf values.[7]

Step-by-Step Column Chromatography Protocol

Column_Chromatography_Workflow prep 1. Prepare Column (Slurry pack with silica gel) load 2. Load Sample (Dry or wet loading) prep->load elute 3. Elute with Solvent (Isocratic or gradient) load->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor Fractions by TLC collect->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Remove Solvent (Rotary Evaporator) combine->evaporate

Caption: Standard workflow for purification by flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). For "dry loading," adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This technique often yields sharper bands and better separation.

  • Elution: Carefully add the eluent to the column and apply pressure (air or nitrogen). Begin with the low-polarity solvent system determined from TLC analysis.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes.

  • Monitoring: Spot every few fractions on a TLC plate to track the elution of the product.

  • Combining Fractions: Once all fractions are analyzed, combine those containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Purity Assessment and Final Characterization

After purification, the purity of the final compound must be rigorously verified. No single method is sufficient; a combination of techniques provides the most reliable assessment.

TechniquePurposeTypical Results for High Purity
HPLC [][9]Quantitative PurityA single major peak, purity >98% by area normalization.
¹H & ¹³C NMR []Structural Confirmation & Impurity IDClean spectrum matching the expected structure; absence of impurity signals.
Mass Spectrometry Molecular Weight ConfirmationCorrect molecular ion peak observed (M+, [M+H]+, etc.).
Melting Point Physical Property VerificationA sharp melting point range (e.g., within 1-2 °C).
DSC []Thermodynamic PurityCan provide a quantitative purity value for samples >98% pure.

Storage and Handling of Purified Compound

To prevent degradation and maintain purity, store the final product in a tightly sealed amber vial to protect it from light and moisture. For long-term storage, keeping the compound at low temperatures (-20°C) under an inert atmosphere (argon or nitrogen) is advisable, especially given the presence of the hydrolyzable lactone moiety.[7]

References

  • Benchchem Technical Support Center. Purification of Chlorinated Heterocyclic Compounds.
  • de Rijke, E., et al. (2006). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001-8. Available from: [Link].

  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. Available from: [Link].

  • Benchchem. Underlying reaction mechanism for benzoxazinone formation.
  • Abdollahi-basir, M. H., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 632-641. Available from: [Link].

  • ResearchGate. (2018). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Available from: [Link].

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Available from: [Link].

  • Jokihaara, J., et al. (2016). Determination of benzoxazinoids in wheat and rye beers by HPLC-DAD and UPLC-QTOF MS. Food Chemistry, 205, 264-272. Available from: [Link].

  • El-Hashash, M. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Boletín de la Sociedad Química de México, 5(2). Available from: [Link].

  • de Bruijn, T., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry, 194, 113028. Available from: [Link].

  • Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. Available from: [Link].

  • El-Faham, A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][7]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. Available from: [Link].

  • Ibrahim, S. S., et al. (n.d.). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. CORE. Available from: [Link].

  • El-Sayed, N. N. E., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available from: [Link].

Sources

Application

Application Note & In Vitro Assay Protocols for 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold The 4H-3,1-benzoxazin-4-one ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The 4H-3,1-benzoxazin-4-one ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this core have demonstrated significant potential as antimicrobial, anti-inflammatory, and notably, as anticancer agents.[1][3][4] The versatility of the benzoxazinone structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. Several studies have highlighted the potent cytotoxic effects of novel benzoxazinone derivatives against a range of human cancer cell lines, including but not limited to, cervical (HeLa), breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[3][5][6]

This document provides a detailed guide for the initial in vitro characterization of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one , a novel compound within this promising class. The presence of dichloro-substituents on the benzoxazinone core may enhance its biological activity, a common strategy in medicinal chemistry to modulate potency.[7] The proposed experimental workflow is designed to first establish the cytotoxic potential of the compound and then to elucidate its primary mechanism of action.

Postulated Mechanism of Action

While the specific mechanism of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is yet to be determined, research on analogous compounds suggests several plausible pathways for its anticancer activity. Some benzoxazinone derivatives have been shown to induce apoptosis and cause cell cycle arrest.[5] A particularly intriguing study revealed that certain benzoxazinones can target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression.[8] Other potential mechanisms could involve the inhibition of key enzymes in cancer progression, such as cyclooxygenase (COX) enzymes or protein kinases.[9]

The following protocols are designed to systematically investigate these possibilities, starting with a broad assessment of cytotoxicity and progressing to more specific mechanistic assays.

Experimental Workflow Overview

A tiered approach is recommended for the in vitro evaluation of this novel compound. This ensures a logical progression from general cytotoxicity to specific mechanistic insights.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation Compound_Prep Compound Preparation (Stock Solution) MTT_Assay MTT Cytotoxicity Assay (Dose-Response & IC50) Compound_Prep->MTT_Assay Cell_Panel Cell Line Panel Selection (Cancer vs. Non-cancerous) Cell_Panel->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay If cytotoxic Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle If cytotoxic Pathway_Analysis Target-Specific Assays (e.g., Western Blot, qPCR) Apoptosis_Assay->Pathway_Analysis Cell_Cycle->Pathway_Analysis

Caption: Tiered workflow for in vitro evaluation.

Phase 1: Primary Cytotoxicity Screening

The initial and most critical step is to determine the compound's ability to inhibit cell proliferation and induce cell death in cancer cells.[10] The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell viability based on mitochondrial metabolic activity.[11]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one across a panel of human cancer cell lines and a non-cancerous control cell line.

Cell Line Panel:

Cell LineTypeRationale
MCF-7 Breast AdenocarcinomaCommonly used, representative of hormone-responsive breast cancer.[11][12]
HeLa Cervical AdenocarcinomaA robust and widely studied cancer cell line.[3][8]
A549 Lung CarcinomaRepresentative of non-small-cell lung cancer.[5][8]
HEK293 Human Embryonic KidneyCommon non-cancerous control to assess selectivity.[11]

Materials:

  • 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Subsequent dilutions should be made in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the compound-containing medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).

Phase 2: Mechanistic Elucidation

Should the primary screening reveal significant and selective cytotoxicity, the next phase focuses on understanding how the compound kills cancer cells.

Protocol 2: Apoptosis Assessment by Annexin V-FITC/PI Staining

Objective: To determine if the compound induces programmed cell death (apoptosis).

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Apoptosis_Assay Start Treat Cells with Compound (e.g., at IC50 and 2x IC50 concentrations) Harvest Harvest Cells (Including supernatant) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the Dark (15 min, Room Temp) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis

Objective: To determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cell populations in different phases of the cell cycle.

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove ethanol and treat with RNase A to prevent staining of RNA. Stain the cells with PI solution.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to untreated controls.

Data Interpretation and Next Steps

The results from these assays will provide a comprehensive initial profile of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

Expected OutcomeInterpretationRecommended Next Steps
Low IC₅₀ in cancer cells, high IC₅₀ in HEK293 Potent and selective cytotoxic activity.Proceed to mechanistic studies (apoptosis, cell cycle).
High percentage of Annexin V+/PI- cells Compound induces early apoptosis.Investigate apoptotic pathways (e.g., Western blot for caspases, Bcl-2 family proteins).
Accumulation of cells in a specific phase (e.g., G2/M) Compound induces cell cycle arrest.Investigate cell cycle regulatory proteins (e.g., cyclins, CDKs) by Western blot.
No significant cytotoxicity Compound is not cytotoxic under these conditions.Consider screening against other targets (e.g., inflammatory enzymes, microbial strains).[1]

A strong anticancer candidate will exhibit potent, selective cytotoxicity, which can be mechanistically linked to the induction of apoptosis or cell cycle arrest. Subsequent studies could involve Western blotting to probe specific protein expression levels in these pathways or quantitative PCR to investigate changes in gene expression, such as for c-Myc, if an interaction with G-quadruplex DNA is suspected.[8]

References

  • Benchchem. (n.d.). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
  • Yin, J., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Frontiers. (n.d.). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][10]oxazin-3(4H)-one. Retrieved from

  • Kumar, R., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][10][11]oxazin-4-ones as potent anticancer and antioxidant agents. Scientific Reports, 10(1), 6345. Retrieved from

  • J-Stage. (n.d.). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates.
  • PMC. (n.d.). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis.
  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs.
  • ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Scite.ai. (n.d.). Synthesis of New Benzoxazinone, Quinazolinone, and Pyrazoloquinazolinone Derivatives and Evaluation of Their Cytotoxic Activity Against Human Breast Cancer Cells.
  • MDPI. (2026). Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation.
  • ACS Publications. (n.d.). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry.
  • RSC Publishing. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry.
  • Chemsrc. (2026). 6,8-dichloro-2-ethyl-4H-3,1-benzoxazin-4-one.
  • ResearchGate. (2025). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][10][11]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from

  • NIH. (n.d.). 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione.
  • ResearchGate. (2024). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
  • NextSDS. (n.d.). 6,8-Dichloro-3-phenyl-2H-1,3-benzoxazin-4(3H)-one.
  • MDPI. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.
  • Benchchem. (n.d.). 4,6-Dichloro-2-styrylquinazoline: A Technical Guide on the Postulated Mechanism of Action.

Sources

Method

Cell-Based Assay Compendium for 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: A Guide for Preclinical Evaluation

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazinone The 3,1-benzoxazin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazinone

The 3,1-benzoxazin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The compound 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a distinct member of this class, presents a promising candidate for targeted therapeutic development. The strategic placement of dichloro-substituents on the benzoxazinone ring, combined with a tolyl moiety, suggests the potential for potent and selective biological effects.[6]

This comprehensive guide provides a suite of detailed application notes and robust protocols for the systematic evaluation of this compound's cellular effects. Designed for researchers in drug discovery and development, the following assays are structured to progress from broad cytotoxic screening to in-depth mechanistic studies, enabling a thorough characterization of the compound's therapeutic promise.

Strategic Workflow for Compound Characterization

A logical, tiered approach is essential for efficiently characterizing the bioactivity of a novel compound. This workflow ensures that each experimental stage informs the next, building a comprehensive understanding of the compound's mechanism of action.

Figure 1: A tiered workflow for characterizing the cellular effects of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

Phase 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and to establish a working concentration range. These assays provide critical data on the compound's potency and its general effect on cellular health.

Application Note 1: Determining IC50 with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[7][8][9] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration at which the compound reduces cell viability by 50% (IC50) is a key measure of its potency.[7][10]

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.[7]

ParameterRecommended Value
Cell LinesA panel of relevant cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous control cell line (e.g., HEK293)
Seeding Density5,000 - 10,000 cells/well
Compound Concentrations0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Incubation Times24, 48, 72 hours
Wavelength570 nm

Phase 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next crucial step is to determine the mode of cell death induced by the compound. Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provides significant insight into the compound's mechanism of action.

Application Note 2: Distinguishing Apoptosis and Necrosis with Annexin V/PI Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[11][13] Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[7][11][14]

Protocol 2: Annexin V/PI Staining for Flow Cytometry

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle, non-enzymatic cell dissociation solution or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[15]

Cell PopulationAnnexin V-FITCPropidium Iodide (PI)
ViableNegativeNegative
Early ApoptoticPositiveNegative
Late Apoptotic/NecroticPositivePositive
NecroticNegativePositive
Application Note 3: Confirming Apoptotic Pathway Activation via Caspase-3/7 Activity

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[16][17] Measuring the activity of these caspases provides direct evidence of apoptosis induction. Luminescent or fluorometric assays utilizing a specific caspase-3/7 substrate (containing the DEVD peptide sequence) offer a sensitive and high-throughput method for this purpose.[16][18][19]

G cluster_0 Apoptosis Induction cluster_1 Caspase Activation cluster_2 Signal Generation A Compound Treatment B Procaspase-3/7 A->B C Active Caspase-3/7 B->C Cleavage D DEVD Substrate C->D E Cleaved Substrate + Light D->E Cleavage by Caspase-3/7

Figure 2: Workflow for the Caspase-Glo® 3/7 assay.

Protocol 3: Caspase-Glo® 3/7 Assay

  • Cell Seeding: Plate cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium.

  • Cell Treatment: Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 12, 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[19]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Phase 3: Deeper Mechanistic Investigation

With evidence of the compound's cytotoxic and pro-apoptotic effects, further assays can explore more specific cellular mechanisms, such as its impact on cell cycle progression and key signaling pathways.

Application Note 4: Assessing Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phases) and subsequent apoptosis.[20] Flow cytometry analysis of cellular DNA content using a fluorescent dye like propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle.[21][22][23] As PI also binds to RNA, treatment with RNase is a critical step to ensure that only DNA is stained.[21][24]

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Application Note 5: Investigating Anti-Inflammatory Effects via NF-κB Pathway

The transcription factor NF-κB (Nuclear Factor kappa B) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[25] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[25][26] Many anti-inflammatory compounds act by inhibiting this translocation. High-content imaging can be used to visualize and quantify the nuclear translocation of NF-κB's p65 subunit.

G cluster_0 Resting Cell cluster_1 Stimulated Cell cluster_2 Nuclear Events cluster_3 Inhibition A NF-κB/IκB Complex (Cytoplasm) C IκB Degradation B LPS/TNF-α B->C D NF-κB Translocation C->D E NF-κB in Nucleus D->E F Gene Transcription E->F G Benzoxazinone Compound G->C Inhibits

Figure 3: The NF-κB signaling pathway and a potential point of inhibition.

Protocol 5: NF-κB (p65) Nuclear Translocation Assay

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well imaging plate.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the benzoxazinone compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for 30-60 minutes to induce NF-κB translocation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 3% BSA in PBS. Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI or Hoechst.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. The data generated will establish its cytotoxic profile, elucidate its primary mechanism of cell death, and provide insights into its effects on cell cycle and inflammatory signaling. Positive findings from these assays would warrant further investigation into more specific molecular targets, such as individual kinases or apoptosis-related proteins, and ultimately, progression to in vivo models to assess therapeutic efficacy and safety.

References

  • Raghavendra, P. B., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Kim, H. J., & Lee, J. H. Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 43(1), 1B.5.1-1B.5.11. [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • DeNovix. Apoptosis Assay Protocol | Technical Note 244. [Link]

  • University of South Florida. Apoptosis Protocols. [Link]

  • University of Rochester Medical Center. Cell Cycle Tutorial. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • An, H., & Blackwell, T. S. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 806, 203-214. [Link]

  • Scilight Press. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • MDPI. Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. [Link]

  • RayBiotech. NF-kappa B Pathway Screening Array. [Link]

  • Asghar, F., et al. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][18][21]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103831. [Link]

  • ResearchGate. Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • Chemistry & Medicinal Chemistry. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. [Link]

  • IntechOpen. Biological Activities of Recent Advances in Quinazoline. [Link]

  • National Institutes of Health. 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione. [Link]

  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • ResearchGate. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][18][21]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. [Link]

  • ChemSrc. 6,8-dichloro-2-ethyl-4H-3,1-benzoxazin-4-one. [Link]

  • Royal Society of Chemistry. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. [Link]

  • Frontiers in Pharmacology. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

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Application

Application Note: 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one as a Potent, Reversible Inhibitor of Human Neutrophil Elastase

For Research Use Only. Not for use in diagnostic procedures. Introduction Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune r...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading a wide range of extracellular matrix proteins, including elastin.[1][2] However, excessive or unregulated HNE activity is implicated in the pathogenesis of various inflammatory diseases, most notably chronic obstructive pulmonary disease (COPD), where it contributes to the destruction of lung tissue.[2][3] This has established HNE as a significant therapeutic target for the development of novel anti-inflammatory agents.[1][4]

The benzoxazinone scaffold has emerged as a promising framework for the design of potent serine protease inhibitors.[5][6][7] This application note details the use of a novel benzoxazinone derivative, 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (also referred to as PD05), as a highly effective and reversible inhibitor of HNE.[3] This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to investigate its inhibitory properties.

Mechanism of Action: Competitive and Reversible Inhibition

6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one acts as a potent, competitive inhibitor of HNE.[3] The underlying mechanism for many benzoxazinone-based inhibitors involves the acylation of the catalytic serine residue within the active site of the protease.[8] The inhibitor mimics the natural substrate of the enzyme, leading to a nucleophilic attack by the active site serine on the carbonyl group of the benzoxazinone ring. This results in the formation of a stable acyl-enzyme intermediate, thereby rendering the enzyme inactive. The "competitive" nature of the inhibition indicates that the inhibitor directly competes with the substrate for binding to the active site.

A key characteristic of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is its fully reversible interaction with HNE.[3] This suggests that the acyl-enzyme intermediate is not permanent and can undergo hydrolysis to release the inhibitor and restore enzyme function. The rates of association and dissociation are crucial kinetic parameters, and for this compound, they have been shown to be faster compared to other notable elastase inhibitors.[3] The reversibility is a critical attribute for drug development, as it can minimize the potential for off-target effects associated with irreversible inhibitors.

Mechanism_of_Action cluster_0 E HNE (Active Enzyme) P Product E->P Catalysis EI Enzyme-Inhibitor Complex (Acyl-Enzyme) E->EI Binding & Acylation (k_on) I Inhibitor (Benzoxazinone) S Substrate S->E Binds to Active Site EI->E Dissociation & Deacylation (k_off)

Caption: Competitive inhibition of HNE by the benzoxazinone derivative.

Quantitative Data Summary

The following table summarizes the key inhibitory and pharmacokinetic parameters of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (PD05).

ParameterValueReference
IC₅₀ Lower than Sivelestat[3]
Binding Affinity (Kd) 1.63 nM[3]
Inhibition Type Competitive[3]
Reversibility Fully Reversible[3]
Aqueous Solubility 194.7 µM[3]
Protein Binding 72%[3]

Experimental Protocol: In Vitro HNE Inhibition Assay

This protocol outlines a detailed, step-by-step methodology for determining the inhibitory potential of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one against HNE using a chromogenic substrate.

Materials and Reagents
  • Human Neutrophil Elastase (HNE), active enzyme

  • 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

  • HNE Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% (w/v) Brij-35

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the HNE substrate in DMSO (e.g., 100 mM).

    • Dilute the HNE enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of assay buffer to all wells.

    • Prepare serial dilutions of the inhibitor in the microplate. For an IC₅₀ determination, a 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO only) and a no-enzyme control.

    • Add 25 µL of the diluted HNE enzyme to each well (except the no-enzyme control).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Prepare the substrate working solution by diluting the stock in assay buffer to the desired final concentration (typically at or below the Km value for the substrate).

    • Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to all wells.

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader.

    • Measure the absorbance at 405 nm every minute for 20-30 minutes. The rate of p-nitroaniline release is directly proportional to the HNE activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the data by subtracting the background rate from the no-enzyme control wells.

    • Plot the percentage of HNE inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Reagents Prepare Reagents: - Inhibitor Stock - Substrate Stock - Enzyme Dilution Plate_Prep Prepare 96-well Plate: - Assay Buffer - Serial Dilution of Inhibitor Reagents->Plate_Prep Add_Enzyme Add HNE Enzyme to Wells Plate_Prep->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 15 min Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Read_Plate Measure Absorbance at 405 nm (Kinetic Read) Add_Substrate->Read_Plate Calculate_V0 Calculate Initial Velocities (V₀) Read_Plate->Calculate_V0 Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_V0->Plot_Data Determine_IC50 Determine IC₅₀ via Curve Fitting Plot_Data->Determine_IC50

Caption: Workflow for the in vitro HNE inhibition assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High background signal in no-enzyme control Substrate instability/autohydrolysisPrepare fresh substrate solution. Ensure assay buffer pH is stable.
Non-linear reaction rates Substrate depletion or enzyme instabilityDecrease enzyme concentration or reaction time. Check enzyme activity with a control inhibitor.
Poor curve fit for IC₅₀ determination Inappropriate inhibitor concentration rangeAdjust the starting concentration and dilution factor to better bracket the IC₅₀ value.
Inhibitor precipitation Low aqueous solubilityEnsure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. Check the solubility limit of the compound in the assay buffer.

Broader Implications and Future Directions

The potent and reversible inhibition of HNE by 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one highlights its potential as a lead compound for the development of therapeutics for inflammatory diseases.[3] Studies have shown its efficacy in preventing elastase-induced cell cytotoxicity and reducing alveolar collapse in mouse models of lung injury.[1][3] Further research should focus on optimizing its pharmacokinetic properties, evaluating its in vivo efficacy in various disease models, and assessing its selectivity against other related serine proteases to ensure a favorable safety profile. The exploration of structure-activity relationships within the benzoxazinone class can also guide the design of next-generation HNE inhibitors with improved potency and drug-like properties.[5][8]

References

  • Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. PubMed. [Link]

  • Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats. PubMed. [Link]

  • Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury | Request PDF. ResearchGate. [Link]

  • Neutrophil Elastase Inhibitors. PMC - NIH. [Link]

  • Synthesis and optimization of 2-pyridin-3-yl-benzo[d][1][3]oxazin-4-one based inhibitors of human neutrophil elastase. PubMed. [Link]

  • Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors | Request PDF. ResearchGate. [Link]

  • Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases | Request PDF. ResearchGate. [Link]

  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PMC. [Link]

  • Substituted 4H-3,1-benzoxazin-4-one Derivatives as Inhibitors of Cathepsin G. PMC. [Link]

  • Inhibition of human chymase by 2-amino-3,1-benzoxazin-4-ones. PubMed. [Link]

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. PubMed. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][3]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PMC. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [Link]

  • 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. EMBL-EBI. [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. [Link]

  • Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate. [Link]

Sources

Method

Application Note: Comprehensive Analytical Characterization of 6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Context 4H-3,1-benzoxazin-4-ones represent a privileged cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Context

4H-3,1-benzoxazin-4-ones represent a privileged class of N,O-fused heterocycles with profound significance in medicinal chemistry and materials science. They are widely recognized for their biological activities, serving as potent mechanism-based inhibitors of human leukocyte elastase and other serine proteases [1]. Furthermore, they act as critical synthetic precursors for the development of pharmacologically active quinazolin-4(3H)-ones [3].

The characterization of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one presents unique analytical challenges. A defining chemical feature of the benzoxazinone core is the high electrophilicity of the heterocyclic ring [2]. The molecule is highly susceptible to nucleophilic attack and base-catalyzed hydrolysis, which can trigger spontaneous ring-opening to yield the corresponding N-aroylanthranilic acid derivative.

The Causality of Analytical Design: Because of this inherent instability in protic or basic environments, standard analytical workflows must be rigorously adapted. The protocols detailed in this guide are engineered to prevent artifactual degradation during analysis. By utilizing anhydrous solvents for spectroscopy and strictly acidic mobile phases for chromatography, we ensure that the analytical data reflects the true intact molecule rather than its degradation products.

Analytical Strategy & Workflow

To establish absolute structural confidence, we employ an orthogonal analytical strategy. Purity is first established via RP-HPLC under stabilizing conditions, followed by structural elucidation using high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopy.

G cluster_0 Phase 1: Integrity & Purity cluster_1 Phase 2: Structural Elucidation Sample 6,8-Dichloro-2-(4-methylphenyl) -4H-3,1-benzoxazin-4-one Purity RP-HPLC-UV (Acidic Mobile Phase) Sample->Purity NMR High-Field NMR (1H, 13C) (Anhydrous CDCl3) Sample->NMR HRMS HRMS-ESI(+) (Isotopic Profiling) Sample->HRMS FTIR ATR-FTIR (C=O & C=N Modes) Sample->FTIR Validation Orthogonal Data Synthesis & Final Characterization Purity->Validation NMR->Validation HRMS->Validation FTIR->Validation

Analytical workflow for the comprehensive structural and purity characterization of benzoxazinones.

Experimental Protocols

Purity Profiling via RP-HPLC-UV

Rationale: Benzoxazinones can hydrolyze on-column if the mobile phase pH is neutral or basic. Maintaining an acidic environment (pH ~2) suppresses the ring-opening mechanism, ensuring the chromatographic peak accurately represents the intact compound [2].

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Set the column oven to 30°C.

  • Mobile Phase Formulation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, and re-equilibrate at 10% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous acetonitrile (do not use methanol or water as diluents). Analyze immediately.

  • Detection: Monitor at 254 nm (aromatic backbone) and 280 nm.

  • Self-Validating System: Inject a blank (diluent) prior to the sample. Force-degrade a small aliquot (by adding 10 µL of 0.1 M NaOH) to generate the ring-opened anthranilic acid. The resolution ( Rs​ ) between the intact benzoxazinone and the degradant must be ≥2.0 to validate the method's stability-indicating power.

High-Resolution Mass Spectrometry (HRMS-ESI)

Rationale: HRMS provides the exact mass for elemental composition confirmation. The presence of two chlorine atoms at positions 6 and 8 provides a highly specific isotopic signature that must be verified.

Step-by-Step Methodology:

  • Tuning: Calibrate the ESI-TOF mass spectrometer in positive ion mode ( ESI+ ).

  • Infusion: Dilute the sample to 1 µg/mL in Acetonitrile containing 0.1% Formic Acid. Infuse directly at 10 µL/min.

  • Acquisition: Acquire data over a mass range of m/z 100–1000.

  • Self-Validating System: Extract the [M+H]+ ion cluster around m/z 306.0. The experimental isotopic distribution must be overlaid with the theoretical model. A match score of >95% for the distinct 9:6:1 ratio of the M : M+2 : M+4 peaks confirms the preservation of the dichloro moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR maps the atomic connectivity. The choice of solvent is critical; trace water in hygroscopic solvents like DMSO- d6​ will initiate slow hydrolysis during extended 13 C acquisitions. Anhydrous CDCl 3​ is mandatory.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the compound in 0.6 mL of anhydrous CDCl 3​ (stored over molecular sieves).

  • Acquisition ( 1 H NMR): Acquire at 400 MHz or higher. Use a standard pulse sequence with 16 scans, a 2-second relaxation delay, and a spectral width of 12 ppm.

  • Acquisition ( 13 C NMR): Acquire at 100 MHz or higher. Use proton decoupling (e.g., WALTZ-16), 1024 scans, and a relaxation delay of 2 seconds to ensure relaxation of the quaternary carbonyl carbon.

  • Self-Validating System: In the 1 H spectrum, the integration of the p-tolyl methyl singlet (~2.4 ppm) must integrate to exactly 3.0 protons relative to the 6 total aromatic protons. Any deviation indicates impurity or co-eluting degradation products.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides rapid confirmation of the oxazinone ring intactness. The lactone-like C=O bond in the strained 1,3-oxazin-4-one ring exhibits a higher stretching frequency than standard amides.

Step-by-Step Methodology:

  • Background: Collect a background spectrum using a clean Diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Measurement: Place 1-2 mg of solid powder directly onto the ATR crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect the spectrum from 4000 to 400 cm −1 .

  • Self-Validating System: The absence of a broad O-H/N-H stretching band above 3200 cm −1 confirms that the ring has not hydrolyzed into the corresponding anthranilic acid (which would exhibit strong carboxylic O-H and secondary amine N-H stretches).

Quantitative Data Synthesis

The following table summarizes the expected analytical data, linking empirical observations directly to the structural features of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

Analytical TechniqueParameter / ModeExpected Value / ObservationStructural Correlation & Causality
HRMS (ESI+) Exact Mass [M+H]+ m/z 306.0083 (Theoretical)Confirms elemental formula C 15​ H 10​ Cl 2​ NO 2+​
HRMS (ESI+) Isotope Pattern~ 100 : 65 : 11 ratioThe 9:6:1 ratio mathematically proves the presence of exactly two Chlorine atoms (Cl 35 /Cl 37 isotopes).
1 H NMR Aliphatic Singlet δ ~2.40 ppm (3H, s)Protons of the p-tolyl methyl group.
1 H NMR Aromatic Doublets δ ~7.30 (2H, d), ~8.15 (2H, d)AB spin system of the p-tolyl ring ( J ~ 8.0 Hz).
1 H NMR Aromatic Meta-Doublets δ ~7.65 (1H, d), ~7.95 (1H, d)Protons at C5 and C7 of the benzoxazinone core; small meta-coupling ( J ~ 2.2 Hz) due to 6,8-dichloro substitution.
13 C NMR Quaternary Carbons δ ~158.5 ppm, ~155.2 ppmC=O (lactone-like carbonyl) and C=N (imine) carbons of the oxazinone ring, respectively.
ATR-FTIR C=O Stretch~1760 cm −1 (Strong)High frequency confirms the intact, strained 4H-3,1-benzoxazin-4-one ring (differentiates from open-chain amides at ~1650 cm −1 ).
ATR-FTIR C=N Stretch~1620 cm −1 (Medium)Confirms the cyclic imine double bond at the C2 position.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance MDPI, 2024. URL:[Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones International Journal of Modern Organic Chemistry, 2013. URL:[Link]

Application

Application Notes & Protocols for the In Vitro Evaluation of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in Cancer Cell Line Studies

Prepared by: Gemini, Senior Application Scientist I. Introduction: The Therapeutic Potential of a Novel Benzoxazinone Derivative The 3,1-benzoxazin-4-one scaffold is recognized as a "privileged structure" in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Therapeutic Potential of a Novel Benzoxazinone Derivative

The 3,1-benzoxazin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1][2] This document provides a comprehensive guide for the investigation of a specific derivative, 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one , as a potential anticancer agent. The strategic placement of dichloro and tolyl moieties on the benzoxazinone core suggests the potential for enhanced potency and selectivity.

The rigorous in vitro evaluation of novel chemical entities is the critical first step in the anticancer drug discovery pipeline.[3] This guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies to assess the cytotoxic and mechanistic properties of this investigational compound. The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

II. Hypothesized Mechanisms of Action for Benzoxazinone Scaffolds

While the precise mechanism for 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is yet to be elucidated, research on analogous structures provides several plausible avenues for investigation.[2][4] These serve as a foundational framework for mechanistic studies.

  • Targeting Oncogene Expression: Certain benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA, a pivotal oncogene, in a dose-dependent manner. This is potentially achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter, thereby inhibiting its transcription.

  • Induction of Apoptosis: A common hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Various benzoxazinone derivatives have been observed to trigger apoptosis in cancer cells.[4][5] This can be mechanistically linked to the activation of caspase cascades (e.g., caspase-3 and caspase-9) and the upregulation of tumor suppressor proteins like p53.[6][7]

  • Cell Cycle Arrest: Dysregulation of the cell cycle is a fundamental characteristic of cancer.[8] Some benzoxazinone compounds have been shown to arrest the cell cycle at specific phases (e.g., G0/G1, S, or G2/M), preventing cancer cell proliferation.[4][7]

  • Enzyme Inhibition: The benzoxazinone core has been identified as an inhibitor of various enzymes critical for cancer cell survival and proliferation. One such target is Methionyl-tRNA Synthetase (MRS), an enzyme often overexpressed in human cancers.[9][10][11] Inhibition of key signaling pathways, such as the PI3K/Akt pathway which is crucial for cell survival, is another potential mechanism.[4][12]

The following diagram illustrates a hypothesized signaling pathway that could be targeted by this class of compounds, leading to anticancer effects.

Hypothesized_MOA cluster_0 Cellular Effects cluster_1 Molecular Targets Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Proliferation_Inhibition Inhibition of Proliferation Compound 6,8-dichloro-2-(4-methylphenyl) -4H-3,1-benzoxazin-4-one cMyc c-Myc Promoter (G-Quadruplex) Compound->cMyc Signaling_Proteins Signaling Proteins (e.g., PI3K/Akt) Compound->Signaling_Proteins p53 p53 Compound->p53 cMyc->Proliferation_Inhibition Signaling_Proteins->Apoptosis Signaling_Proteins->Proliferation_Inhibition Caspases Caspase Cascade (Caspase-3, -9) Caspases->Apoptosis p53->CellCycleArrest p53->Caspases

Caption: Hypothesized mechanism of action for the benzoxazinone scaffold.

III. Quantitative Cytotoxicity Analysis

A primary objective is to quantify the cytotoxic effects of the test compound, typically expressed as the half-maximal inhibitory concentration (IC50).[3] The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[13][14][15]

Table 1: Example In Vitro Cytotoxicity Data Presentation
Cell LineCancer TypeIC50 (µM) of CompoundIC50 (µM) of Doxorubicin (Control)
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value]
HepG2Hepatocellular Carcinoma[Experimental Value][Experimental Value]
A549Lung Carcinoma[Experimental Value][Experimental Value]
HCT-116Colorectal Carcinoma[Experimental Value][Experimental Value]
HEK293Normal Kidney (Toxicity Control)[Experimental Value][Experimental Value]
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability and proliferation.[3][13][16]

A. Materials:

  • 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]

  • Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Selected cancer and non-cancerous cell lines

  • Complete culture medium appropriate for the cell lines

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

B. Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

C. Step-by-Step Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5,000-10,000 cells per 100 µL.[3][17] Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in medium only.

    • Medium Blank: Medium only, no cells.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14][17]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

  • Data Analysis:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

IV. Elucidation of Cellular Death Mechanisms

To determine if the compound induces apoptosis or necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[19]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

A. Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19]

  • Viable Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

B. Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Treated and control cells (1-5 x 10^5 cells per sample)

  • Cold PBS

  • Flow cytometer

C. Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to preserve membrane integrity.[19]

  • Washing: Centrifuge the cells and wash them once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[22]

    • Gently mix the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use appropriate controls (unstained, Annexin V only, PI only) to set compensation and quadrants.

V. Cell Cycle Analysis

To investigate if the compound's cytotoxic effects are mediated through cell cycle arrest, DNA content analysis is performed using propidium iodide staining and flow cytometry.[3]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[23]

A. Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. Flow cytometry measures this intensity, allowing for the generation of a histogram that depicts the cell cycle distribution.[24] RNase treatment is essential to prevent PI from binding to double-stranded RNA.

B. Materials:

  • Treated and control cells

  • Cold PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

C. Step-by-Step Procedure:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.[3]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. Use dedicated software to model the cell cycle phases from the DNA histogram.[23]

VI. Analysis of Protein Expression in Signaling Pathways

Western blotting is an essential technique to investigate the compound's effect on specific protein targets within key signaling pathways, such as the PI3K/Akt pathway or apoptosis-related proteins (e.g., p53, caspases).[12][25]

Protocol 4: Western Blot Analysis

This protocol provides a general framework for assessing changes in protein expression and phosphorylation status.[12][26]

A. Materials:

  • Treated and control cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p53, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

B. Step-by-Step Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.[12]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.[12]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[26]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[26]

  • Analysis: Perform densitometric analysis of the bands using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin).

VII. References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Protocol Exchange. (n.d.). Flow Cytometry Protocol. Retrieved from [Link]

  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • Life Sciences. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • National Institutes of Health. (2025). Substituted 4H-3,1-benzoxazin-4-one Derivatives as Inhibitors of Cathepsin G. Retrieved from [Link]

  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • Frontiers. (n.d.). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][14]oxazin-3(4H). Retrieved from [Link]

  • Ubaya Repository. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][13]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and anticancer activity of 3-[5-amino-6-(2,3-dichlorophenyl)-[14] triazin-3-yl]-6,8-dibromo-2-substituted-3H-quinazolin-4-one. Retrieved from [Link]

  • SciSpace. (2010). Synthesis, cytotoxicity testing, and structure-activity relationships of novel 6-chloro-7-(4-phenylimino-4H-3,1-benzoxazin-2-yl). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]

  • Ubaya Repository. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo. Retrieved from [Link]

  • PubMed. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][13]oxazin-4-one. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. Our goal is to provide in-depth technical support, moving beyond simple protocols to explain the causality behind experimental choices. This document offers troubleshooting advice and frequently asked questions to help you navigate common challenges and significantly improve your reaction yields.

Synthesis Overview: The Two-Step Path to Your Target Molecule

The most direct and widely adopted route for synthesizing 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves a two-step process. The success of the entire synthesis hinges on the efficiency of the second, cyclization step, which is often the primary source of yield loss.

  • N-Acylation: The synthesis begins with the N-acylation of 2-amino-3,5-dichlorobenzoic acid with p-toluoyl chloride. This is a standard nucleophilic acyl substitution that forms the key intermediate, N-(4-methylbenzoyl)-2-amino-3,5-dichlorobenzoic acid.

  • Cyclodehydration: The N-acylated intermediate is then cyclized to form the desired 4H-3,1-benzoxazin-4-one ring. This intramolecular condensation requires a dehydrating agent to remove a molecule of water and facilitate ring closure. The choice of this agent is the single most critical factor influencing the overall yield.[1]

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclodehydration A 2-Amino-3,5-dichlorobenzoic Acid C N-Acylanthranilic Acid Intermediate A->C + Base (e.g., Pyridine) B p-Toluoyl Chloride B->C + Base (e.g., Pyridine) E Target Molecule: 6,8-dichloro-2-(4-methylphenyl) -4H-3,1-benzoxazin-4-one C->E C->E - H₂O D Dehydrating Agent (e.g., Cyanuric Chloride, CDI, Ac₂O) D->E

Caption: General workflow for the synthesis of the target benzoxazinone.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My yield is disappointingly low, and TLC analysis shows a significant amount of unreacted N-acylanthranilic acid intermediate. What is causing this incomplete reaction?

A: This is the most common failure mode and points directly to an inefficient cyclodehydration step. The carboxylic acid and amide moieties of your intermediate are not condensing effectively. The electron-withdrawing nature of the two chlorine atoms on the anthranilic acid ring can increase the acidity of the carboxylic acid but may also influence the nucleophilicity of the amide oxygen, making cyclization challenging under suboptimal conditions.

Causality & Solutions:

  • Weak Dehydrating Agent: The classic method of refluxing in acetic anhydride can be sluggish or require harsh, high-temperature conditions that may lead to side products.[2][3]

    • Solution: Upgrade your dehydrating agent. Modern reagents offer much milder conditions and significantly higher yields. The cyanuric chloride/DMF system is exceptionally effective, often working at room temperature.[1][4] Similarly, 1,1'-Carbonyldiimidazole (CDI) is a green and highly efficient alternative that proceeds under exceedingly mild conditions.[2]

  • Presence of Water: Any moisture in the reaction will compete with the intramolecular cyclization and can even hydrolyze the benzoxazinone product back to the N-acylanthranilic acid starting material.[5][6]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: The reaction is messy, producing a dark color and multiple spots on the TLC plate that are difficult to separate. How can I improve the reaction's selectivity?

A: The formation of multiple byproducts suggests that side reactions are occurring, which are typically caused by overly harsh conditions or reactive impurities.

Causality & Solutions:

  • Thermal Decomposition: High temperatures, especially when using aggressive dehydrating agents like acetic anhydride or thionyl chloride, can cause decomposition of the starting material or product.

    • Solution: Switch to a milder cyclization method that operates at or near room temperature, such as using cyanuric chloride/DMF or CDI.[1][2][4] This minimizes thermal stress on the molecules.

  • Unwanted Intermolecular Reactions: In the absence of an efficient intramolecular cyclization, intermolecular reactions can occur, leading to oligomers and other complex mixtures.[5]

    • Solution: Employ a more effective cyclization agent to ensure the intramolecular pathway is kinetically favored. Solvent-free methods, which involve heating the N-acylanthranilic acid with silica gel or bentonite, have been reported to form the product exclusively with no byproducts.[7]

Q3: I suspect my starting materials are the source of the problem. What quality control checks are essential?

A: The purity of your starting materials is paramount. Impurities will carry through the synthesis and can interfere with the reactions, leading to low yields and purification nightmares.

Causality & Solutions:

  • Impure 2-amino-3,5-dichlorobenzoic acid: This key starting material can be contaminated with isomers or unchlorinated anthranilic acid. Its synthesis involves chlorination, which can sometimes be non-selective.[8]

    • Solution: Verify the purity by melting point and NMR spectroscopy before starting. If necessary, recrystallize the material to achieve high purity.

  • Hydrolyzed p-toluoyl chloride: Acyl chlorides are highly sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid (p-toluic acid). The presence of p-toluic acid will not participate in the initial acylation step, effectively reducing the concentration of your active reagent and complicating purification.

    • Solution: Use freshly opened or distilled p-toluoyl chloride. Handle it under anhydrous conditions.

Q4: My final product is difficult to purify. What are the best practices for isolation and recrystallization?

A: Purification challenges often arise from a poorly optimized reaction. However, even with a clean reaction, proper workup and purification techniques are essential for obtaining a high-purity final product.

Causality & Solutions:

  • Contamination with Unreacted Intermediate: As discussed in Q1, the most likely major impurity is the N-acylanthranilic acid.

    • Solution: The starting acid has a free carboxylic acid group, making it soluble in aqueous basic solutions (like sodium bicarbonate). During workup, a wash with a mild base can extract the unreacted starting material from the organic layer containing your neutral benzoxazinone product.

  • Inappropriate Recrystallization Solvent: Choosing the wrong solvent will result in poor recovery or inefficient purification.

    • Solution: The product is a relatively non-polar, rigid heterocyclic compound. Solvents like ether, chloroform, or toluene are often effective for recrystallization.[9][10] A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, then allow it to cool slowly. Experiment with solvent systems (e.g., ether/chloroform, ether/pentane) to find the optimal conditions.[3][9]

FAQs - Optimizing Your Synthesis

FAQ 1: What is the most reliable method for the cyclization step to maximize yield?

For maximizing yield and ensuring mild conditions, we strongly recommend moving away from traditional acetic anhydride. Cyanuric chloride/DMF and CDI are superior, modern alternatives.

Cyclization MethodTypical ConditionsProsConsReported Yields
Acetic Anhydride Reflux, high temp.Inexpensive, readily available.Harsh conditions, often lower yields, risk of side reactions.[2][3]27-75%[9][11]
Cyanuric Chloride/DMF Room temperatureMild, high yields, simple workup.[1][4]Cyanuric chloride can be a mild irritant.Up to 89%[4]
1,1'-Carbonyldiimidazole (CDI) Room temperatureVery mild, "green" reagent, byproducts are CO₂ and imidazole.[2]More expensive than other options.Excellent yields, often quantitative.[2]
Solvent-Free (Silica/Bentonite) Heating to melting pointEnvironmentally friendly, no solvent waste, excellent yields.[7]Requires precise temperature control to avoid decomposition."Excellent yields"[7]

FAQ 2: How critical are anhydrous conditions for this synthesis?

They are absolutely critical. Water can react with the acyl chloride in Step 1, the dehydrating agent in Step 2, and the final benzoxazinone product. Each of these side reactions consumes reagents or product, directly reducing your yield.

Water_Interference H2O H₂O (Water) AcylChloride p-Toluoyl Chloride H2O->AcylChloride Hydrolysis DehydratingAgent Dehydrating Agent H2O->DehydratingAgent Quenching Product Benzoxazinone Product H2O->Product Ring-Opening HydrolyzedAcyl p-Toluic Acid AcylChloride->HydrolyzedAcyl InactiveAgent Inactive Agent DehydratingAgent->InactiveAgent RingOpened N-Acylanthranilic Acid Product->RingOpened

Caption: Potential points of water interference in the synthesis.

FAQ 3: Can this reaction be performed under solvent-free conditions?

Yes. A green chemistry approach involves mixing the N-acylanthranilic acid intermediate with a dehydrating mineral support like silica gel or bentonite clay and heating the mixture to its melting point for a few minutes.[7] This method is reported to be very clean, avoiding the use of potentially toxic solvents and simplifying workup.[7]

Recommended High-Yield Experimental Protocols

Protocol A: High-Yield Cyclization using Cyanuric Chloride/DMF

This protocol is based on the highly efficient cyclodehydration method that generates a Vilsmeier-type intermediate.[1][4][12]

Step 1: Synthesis of N-(4-methylbenzoyl)-2-amino-3,5-dichlorobenzoic acid

  • In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve 2-amino-3,5-dichlorobenzoic acid (1.0 eq) in anhydrous pyridine or chloroform with a base like triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluoyl chloride (1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amino acid is consumed.

  • Perform an acidic workup to protonate the carboxylic acid and precipitate the product. Wash with water and dry under vacuum. The intermediate is typically used in the next step without further purification.

Step 2: Cyclization to 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

  • In a flame-dried flask under N₂, dissolve cyanuric chloride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Stir for 20-30 minutes at room temperature. An iminium cation intermediate will form.[4]

  • Add the N-acylanthranilic acid intermediate (1.0 eq) from Step 1 to the flask.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and then a small amount of cold ethanol.

  • Recrystallize the crude solid from an appropriate solvent (e.g., ether/chloroform) to yield the pure product.[9][10]

Protocol B: Mild Cyclization using 1,1'-Carbonyldiimidazole (CDI)

This protocol utilizes a very mild and "green" coupling reagent, avoiding harsh chemicals and conditions.[2]

Step 1: N-Acylation

  • Follow Step 1 from Protocol A.

Step 2: Cyclization

  • In a flame-dried flask under N₂, suspend the N-acylanthranilic acid intermediate (1.0 eq) in anhydrous acetonitrile or DMF (use DMF for poorly soluble substrates).[2]

  • Add CDI (1.1 to 1.5 eq) portion-wise at room temperature. Effervescence (CO₂) should be observed.

  • Stir at room temperature for 1-3 hours. The reaction is often rapid and clean. Monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with dilute acid (to remove imidazole byproduct) and then water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

  • Recrystallize to yield the pure 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

References
  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Organic Chemistry International, [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, [Link]

  • CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv, [Link]

  • A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids. ResearchGate, [Link]

  • 4H-Benzo[d][2][7]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, [Link]

  • Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones. Organic Letters, [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI, [Link]

  • Method for synthesizing 3,5-dichlorobenzoic acid.
  • Transformation of Benzoxazinone Derivatives to Some Interesting Heterocyclic Compounds with Expected Biological Activity. Semantic Scholar, [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Boletin de la Sociedad Quimica de Mexico, [Link]

  • Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. CORE, [Link]

  • Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, [Link]

Sources

Optimization

optimizing reaction conditions for dichlorinated benzoxazinones

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals working on the synthesis, optimization, and troubleshooting of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals working on the synthesis, optimization, and troubleshooting of dichlorinated benzoxazinones —a critical class of scaffolds used in the development of serine protease inhibitors, agrochemicals (such as pyridylpyrazolylamides), and advanced polymeric materials.

Due to the electrophilic nature of the benzoxazinone core, synthesizing heavily halogenated variants like 6,8-dichloro-4H-3,1-benzoxazin-4-one or 3,6-dichloro-1,4-benzoxazin-2-one presents unique challenges, primarily regarding regioselectivity, catalyst poisoning, and premature ring-opening.

I. Mechanistic FAQs & Troubleshooting Guide

Q1: Why am I isolating open-chain anthranilic acid derivatives instead of my target dichlorinated benzoxazinone after workup? A1: The 4H-3,1-benzoxazin-4-one ring is highly susceptible to nucleophilic attack at the lactone carbonyl. The presence of two electron-withdrawing chlorine atoms on the aromatic ring further increases the electrophilicity of this carbonyl carbon. If your workup involves basic aqueous conditions (e.g., NaHCO3​ washes) or if your solvents are not strictly anhydrous, water or amines will attack the lactone, leading to ring cleavage and subsequent deacylation to form anthranilic acid derivatives .

  • Troubleshooting Action: Transition to a strictly non-aqueous workup. Remove solvents under reduced pressure and purify via flash chromatography using anhydrous eluents. If an aqueous wash is unavoidable, use cold, slightly acidic brine and minimize contact time.

Q2: During the Cp*Co(III)-catalyzed C-H activation of Weinreb amides to form benzoxazinones, the reaction stalls at the uncyclized amidation intermediate. How can I drive the cyclization? A2: In transition-metal-catalyzed C-H amidation utilizing Weinreb amides and dioxazolones, the cyclization step releases N,O-dimethylhydroxylamine. This byproduct is highly problematic because it can reversibly react with the newly formed benzoxazinone to revert it to the open-chain amide, and it strongly coordinates to the Co(III) metal center, poisoning the catalyst .

  • Troubleshooting Action: Add an electrophilic scavenger such as acetic anhydride ( Ac2​O ) to the reaction mixture. Ac2​O rapidly acetylates the released N,O-dimethylhydroxylamine, preventing it from acting as a nucleophile or a coordinating ligand.

Q3: What is the most efficient method to synthesize 3,6-dichloro-1,4-benzoxazin-2-one? Direct chlorination of the benzoxazinone core yields messy mixtures. A3: Direct electrophilic aromatic substitution on the intact benzoxazinone ring often suffers from poor regioselectivity due to competing activating/deactivating effects of the heteroatoms. The standard, field-proven route is to build the ring from pre-functionalized precursors. For 3,6-dichloro-1,4-benzoxazin-2-one, the optimal protocol involves treating 6-chloro-1,4-benzoxazine-2,3-dione with thionyl chloride ( SOCl2​ ) and catalytic N,N-dimethylformamide (DMF) in refluxing toluene . The Vilsmeier-type intermediate generated from SOCl2​ and DMF selectively chlorinates the highly enolizable C3 position.

II. Optimization of Reaction Conditions

When utilizing modern C-H activation strategies (e.g., Cp*Co(III) catalysis) to synthesize halogenated benzoxazinones, the choice of additives and temperature is critical to prevent substrate decomposition. The table below summarizes the optimization landscape for maximizing the cyclized product over the open-chain intermediate.

Table 1: Optimization of Cp*Co(III)-Catalyzed Benzoxazinone Synthesis from Weinreb Amides

EntryCatalyst SystemSolventTemp (°C)Additive / ScavengerTime (h)Yield (%)
1 CpCo(CO)I2​ , AgSbF6​ , AgOAc DCE100None24< 10% (Stalled)
2 CpCo(CO)I2​ , AgSbF6​ , AgOAc DCE100 Ac2​O (1.5 equiv)2473%
3 CpCo(CO)I2​ , AgSbF6​ , AgOAc DCE80 Ac2​O (1.5 equiv)1878%
4 CpCo(CO)I2​ , AgSbF6​ (No AgOAc) DCE 80 Ac2​O (1.5 equiv) 18 84%

Data synthesis derived from established Co(III) C-H amidation protocols . Note that removing AgOAc at a lower temperature (Entry 4) minimizes the thermal decomposition of the highly electrophilic dichlorinated product.

III. Experimental Protocols

Protocol A: Synthesis of 6,8-Dichloro-4H-3,1-benzoxazin-4-one via Dehydrative Cyclization

This protocol is a self-validating system: the intermediate N-acyl anthranilic acid is isolated to confirm the success of the acylation step before forcing the dehydrative cyclization, thereby isolating variables if troubleshooting is required .

Step 1: N-Acylation

  • In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 3,5-dichloroanthranilic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Add anhydrous pyridine (22.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Dropwise, add the desired acyl chloride (11.0 mmol) over 15 minutes.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Check: Monitor by LC-MS. The mass corresponding to the N-acyl intermediate should be dominant.

  • Wash the organic layer with 1M HCl (2 × 20 mL) to remove pyridine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude intermediate.

Step 2: Cyclization

  • Suspend the crude N-acyl intermediate in acetic anhydride (15 mL).

  • Heat the mixture to reflux (approx. 140 °C) for 3 hours under an inert atmosphere.

  • Cool the reaction to room temperature. The dichlorinated benzoxazinone often precipitates upon cooling.

  • Filter the precipitate and wash with cold, anhydrous hexanes. If no precipitate forms, remove the Ac2​O under high vacuum (do not use aqueous workup) and recrystallize the residue from anhydrous toluene.

IV. Diagnostic Visualizations

The following diagrams map the logical flow of synthesis, common pitfalls, and the mechanistic role of scavengers in advanced catalytic routes.

Workflow Start 3,5-Dichloroanthranilic Acid + Acyl Chloride Acylation N-Acylation (Pyridine, 0°C to RT) Start->Acylation Cyclization Dehydrative Cyclization (Ac2O or SOCl2, Reflux) Acylation->Cyclization Product 6,8-Dichloro-4H-3,1-benzoxazin-4-one Cyclization->Product Issue1 Issue: Incomplete Cyclization Cyclization->Issue1 Issue2 Issue: Ring-Opening / Hydrolysis Product->Issue2 Fix1 Add Dehydrating Agent (e.g., Cyanuric Chloride) Issue1->Fix1 Fix1->Cyclization Fix2 Strict Anhydrous Workup Avoid Basic Conditions Issue2->Fix2

Workflow for benzoxazinone synthesis highlighting critical troubleshooting interventions.

Mechanism Substrate Weinreb Amide + Dioxazolone Intermediate Co(III)-Metallacycle Substrate->Intermediate Co(III) Cat Cp*Co(III) Catalyst Amidation C-H Amidation Product Intermediate->Amidation CO2 extrusion Cyclized Benzoxazinone Product Amidation->Cyclized Intramolecular attack Byproduct N,O-dimethylhydroxylamine (Catalyst Poison) Amidation->Byproduct Released Byproduct->Cat Inhibits Scavenger Acetic Anhydride (Ac2O) Scavenger Scavenger->Byproduct Traps

Mechanism of Co(III) C-H amidation showing the critical role of Ac2O in preventing catalyst poisoning.

V. References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI Molecules. Available at:[Link]

  • One-step synthesis of 4H-3,1-benzoxazin-4-ones from weinreb amides and 1,4,2-dioxazolones. Heterocycles / CLOCKSS. Available at:[Link]

  • Eclazolast, RHC-2871, REV-2871, CHBZ - 药物合成数据库 (Synthesis of 3,6-dichloro-1,4-benzoxazin-2-one). DrugFuture. Available at:[Link]

  • EP0147211B1 - 4H-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation. Google Patents. Available at:

Troubleshooting

troubleshooting 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one crystallization

Welcome to the Technical Support Center for Advanced Heterocyclic Crystallization. As a Senior Application Scientist, I have designed this in-depth guide to address the thermodynamic and kinetic challenges inherent in pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Crystallization. As a Senior Application Scientist, I have designed this in-depth guide to address the thermodynamic and kinetic challenges inherent in processing highly substituted benzoxazinones.

The crystallization of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one presents a unique set of challenges. The 6,8-dichloro and 4-methylphenyl substitutions create a highly rigid, lipophilic molecule with specific lattice packing requirements. Consequently, this intermediate is highly susceptible to two major failure modes: oiling out (liquid-liquid phase separation) and moisture-driven ring-opening hydrolysis .

Below is our comprehensive troubleshooting architecture, mechanistic FAQ, and self-validating protocol to ensure high-yield, high-purity crystalline recovery.

Process Architecture: Crystallization & Troubleshooting Workflow

BenzoxazinoneCrystallization A Crude 6,8-dichloro-2-(4-methylphenyl) -4H-3,1-benzoxazin-4-one B Dissolution in Anhydrous Toluene (5 vol, 85°C) A->B C Polish Filtration (0.45 µm) Remove Heterogeneous Nucleants B->C D Cool to 65°C & Add Heptane (Generate Supersaturation) C->D E FBRM Monitoring: Droplets or Crystals? D->E F Oiling Out Detected (Liquid-Liquid Phase Separation) E->F Droplets (LLPS) H Crystalline Nucleation Confirmed Seed Addition (1 wt%) E->H Clear/Crystals G Remediation: Reheat to 85°C, Add Toluene, Reduce Cooling Rate F->G G->D I Isothermal Hold (2h) Deplete Supersaturation H->I J Final Anti-Solvent Addition & Cooling to 5°C I->J K High-Purity Crystalline API (No Hydrolysis) J->K

Fig 1: Decision-tree workflow for the anti-solvent crystallization of benzoxazin-4-one derivatives.

Mechanistic Troubleshooting & FAQs

Q1: Why does my 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one oil out as a sticky resin instead of crystallizing? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because the 4-methylphenyl and dichloro groups make the molecule highly lipophilic, the solute has a high activity coefficient in polar solvents and a low melting point relative to its molecular weight. If supersaturation is generated too rapidly (e.g., by crashing the system with anti-solvent or rapid cooling), the system crosses the binodal curve into the metastable liquid-liquid region before it can cross the solubility curve to form solids. Causality Fix: You must lower the rate of supersaturation generation. Transition to a controlled anti-solvent addition (Toluene/Heptane) at an elevated temperature (65°C) and introduce crystalline seeds before the metastable zone limit is breached.

Q2: I am detecting 3,5-dichloro-N-(4-methylbenzoyl)anthranilic acid in my final crystal crop. How is this degradation occurring during purification? A2: This is the result of ring-opening hydrolysis. Benzoxazinones feature a highly reactive C4 carbonyl due to the adjacent heteroatoms and the fused aromatic ring. The acetal/lactone-like structure is highly susceptible to nucleophilic attack[1]. Even trace ambient moisture—particularly critical to control if you are operating during high-humidity periods like the Japanese Tsuyu (rainy season)—will trigger hydrolysis. Furthermore, if your upstream synthesis utilized cyanuric chloride or acetic anhydride, trace acidic byproducts can catalyze this degradation[2, 3]. Causality Fix: Strictly utilize anhydrous solvent systems. Never use alcohols (methanol/ethanol) as they will induce alcoholysis. Ensure your reactor is continuously purged with dry Nitrogen ( N2​ ).

Q3: How do I ensure consistent polymorphic control and prevent solvent entrapment? A3: Conformational polymorphism is common in 2-aryl-benzoxazinones due to the rotational freedom of the 4-methylphenyl ring relative to the core structure. Rapid precipitation traps the kinetically favored, less stable conformer, which often co-precipitates with solvent molecules (solvates). Causality Fix: An isothermal hold post-seeding allows the system to undergo Ostwald ripening, where kinetically favored micro-crystals dissolve and redeposit onto the thermodynamically stable seed crystals, effectively squeezing out entrapped solvent.

Quantitative Data: Solvent Screening & Thermodynamic Profile

To design a self-validating protocol, we must first analyze the thermodynamic solubility profile. The data below dictates our choice of a Toluene/Heptane binary system.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 80°C (mg/mL)Hydrolysis RiskLLPS (Oiling) RiskScientific Recommendation
Ethanol / Water (80:20) < 1.015.4Critical LowReject: Induces rapid ring-opening.
Ethyl Acetate 12.585.0LowMediumSub-optimal: High residual solubility lowers yield.
Anhydrous Toluene 8.2120.5NoneMediumIdeal Primary Solvent: Excellent thermal gradient.
Anhydrous n-Heptane < 0.12.1NoneHighIdeal Anti-Solvent: Forces depletion.
Toluene / Heptane (1:1.5) 2.445.8NoneLow (if seeded)Optimal Crystallization System

Self-Validating Protocol: Anhydrous Anti-Solvent Crystallization

This protocol is designed as a self-validating system. By integrating in-process analytical checks (FBRM and HPLC), the workflow verifies its own success at critical junctures before proceeding, preventing catastrophic batch failures.

Phase 1: Anhydrous Dissolution & Clarification

  • Reactor Preparation: Purge a jacketed crystallizer with dry N2​ for 30 minutes to establish a strictly anhydrous environment.

  • Dissolution: Charge the reactor with crude 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. Add 5 volumes (relative to crude mass) of anhydrous Toluene.

  • Thermal Ramp: Heat the suspension to 85°C with moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through an inline 0.45 µm PTFE filter into a pre-heated (85°C) receiving vessel. Causality: This removes foreign particulates that act as heterogeneous nucleants, which can trigger premature, uncontrolled precipitation.

Phase 2: Supersaturation & Seeding (The Critical Control Point) 5. Initial Anti-Solvent Charge: Slowly dose 2 volumes of anhydrous n-Heptane over 30 minutes while maintaining the temperature at 85°C. 6. Controlled Cooling: Program a linear cooling ramp to 65°C over 60 minutes (0.33°C/min). 7. In-Process Validation 1 (FBRM): Utilize a Focused Beam Reflectance Measurement (FBRM) probe. Ensure the chord length distribution reads zero (no oil droplets or spontaneous nucleation). 8. Seeding: Introduce 1.0 wt% of pure, thermodynamically stable crystalline seeds of the target molecule. 9. Isothermal Hold: Maintain the slurry at 65°C for 2 hours. Causality: This hold allows secondary nucleation to occur on the seed surfaces, depleting the supersaturation safely within the solid-liquid region and completely bypassing the LLPS binodal curve.

Phase 3: Yield Maximization & Isolation 10. Final Anti-Solvent Charge: Dose the remaining 3 volumes of n-Heptane linearly over 4 hours at 65°C. 11. In-Process Validation 2 (HPLC): Pull a supernatant sample. HPLC analysis should confirm the solute concentration has dropped below 15 mg/mL, validating that the crystallization is driven by growth, not oiling. 12. Final Cooling: Cool the slurry to 5°C at a rate of 0.1°C/min. 13. Isolation: Filter the slurry under a blanket of N2​ . Wash the filter cake with 2 volumes of pre-chilled (5°C) n-Heptane. 14. Drying: Dry the crystals under deep vacuum (< 50 mbar) at 40°C for 12 hours to prevent thermal degradation while removing residual solvent.

References

  • Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses Benzoxazinoids. SciELO.[URL]
  • Technical Support Center: Efficient Synthesis of 4H-3,1-Benzoxazin-4-ones. Benchchem.[URL]
  • Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace.[URL]
Optimization

Technical Support Center: Optimization and Troubleshooting for 6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Welcome to the Technical Support Center for 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (referred to herein as DC-MBZ ). As a potent, mechanism-based acylating inhibitor, DC-MBZ primarily targets serine prote...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (referred to herein as DC-MBZ ). As a potent, mechanism-based acylating inhibitor, DC-MBZ primarily targets serine proteases such as Human Leukocyte Elastase (HLE) and Cathepsin G[1][2].

This guide is designed for researchers and drug development professionals. It synthesizes field-proven insights to help you troubleshoot chemical stability, optimize in vitro kinetic assays, and rationally enhance the biological activity of this benzoxazinone derivative.

Part 1: Mechanism of Action & Chemical Stability

To successfully work with DC-MBZ, one must first understand its mechanism. Benzoxazinones do not simply bind to their targets; they act as "suicide" or mechanism-based inhibitors. The highly electrophilic C4 carbonyl of the benzoxazinone ring is attacked by the catalytic serine of the protease, leading to ring opening and the formation of a slowly deacylating acyl-enzyme intermediate[3].

MOA E Free Enzyme (HLE) + DC-MBZ EI Michaelis Complex (Non-covalent) E->EI k1 (Binding) EI->E k-1 AcE Acyl-Enzyme Intermediate (Ring Opened) EI->AcE k2 (Acylation) Deac Regenerated Enzyme + Hydrolyzed Product AcE->Deac k3 (Deacylation)

Caption: Mechanism of serine protease inhibition by benzoxazinones via active-site acylation.

Q&A: Handling and Stability Troubleshooting

Q: My DC-MBZ stock solutions are losing inhibitory activity over time, and LC-MS shows a mass shift. What is causing this, and how can I prevent it? A: Benzoxazinones are highly susceptible to nucleophilic attack. The 6,8-dichloro substitutions pull electron density away from the ring, making the C4 carbonyl an excellent electrophile for the enzyme's Ser-195, but also highly vulnerable to spontaneous hydrolysis in aqueous or protic solvents (like methanol or ethanol). Hydrolysis yields an inactive anthranilic acid derivative[4].

  • The Fix: Always prepare primary stock solutions in strictly anhydrous, amine-free DMSO. Store aliquots at -80°C in desiccated tubes. Validate the integrity of the stock before critical assays by running a rapid LC-MS check; the intact parent mass should be dominant, with <2% of the hydrolyzed ring-open mass.

Part 2: In Vitro Assay Optimization

Because DC-MBZ forms a covalent bond with the enzyme, standard IC50​ determinations are heavily dependent on pre-incubation time and enzyme concentration, often leading to irreproducible data.

Q&A: Kinetic Assay Troubleshooting

Q: I am observing non-linear Michaelis-Menten kinetics and a high degree of variance in my IC50​ values across different days. How do I stabilize the assay? A: DC-MBZ is a time-dependent inhibitor. Standard IC50​ metrics are inappropriate because the inhibition is driven by the rate of acylation ( kinact​ ) and the initial binding affinity ( KI​ ). Furthermore, the highly hydrophobic 2-(4-methylphenyl) group and the dichloro-substituted ring cause poor aqueous solubility, leading to colloidal aggregation and false-positive promiscuous inhibition.

  • The Fix: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to disrupt colloidal aggregates. Instead of IC50​ , measure the pseudo-first-order rate constant ( kobs​ ) at various inhibitor concentrations to calculate the true efficiency parameter: kinact​/KI​ [5].

Standardized HLE Kinetic Assay Protocol

This self-validating protocol ensures the inhibitor remains in solution and accurately measures time-dependent kinetics.

  • Buffer Preparation: Prepare 0.1 M HEPES (pH 7.4), 0.5 M NaCl, and 0.01% Triton X-100. Validation Step: Check for optical clarity at 405 nm; absorbance should be <0.01 to confirm the absence of aggregates.

  • Enzyme Preparation: Dilute Human Leukocyte Elastase (HLE) in the assay buffer to a final well concentration of 10 nM.

  • Inhibitor Dilution: Prepare a 7-point, 2-fold serial dilution of DC-MBZ in anhydrous DMSO. Add 5 µL of these dilutions to 95 µL of buffer in a black 96-well microtiter plate (final DMSO = 5%).

  • Substrate Addition: Initiate the reaction by adding 100 µL of the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC (final concentration 50 µM).

  • Kinetic Read: Immediately monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes at 25°C.

  • Data Analysis: Fit the non-linear progress curves to the integrated rate equation for time-dependent inhibition: P=(vi​/kobs​)∗[1−exp(−kobs​∗t)] . Plot kobs​ vs. [Inhibitor] to determine kinact​ and KI​ .

Workflow S1 Step 1: Compound Prep Anhydrous DMSO S2 Step 2: Buffer Optimization Add 0.01% Triton X-100 S1->S2 S3 Step 3: Kinetic Assay Continuous Fluorescence Read S2->S3 S4 Step 4: Data Fitting Calculate k_inact / K_I S3->S4

Caption: Step-by-step workflow for evaluating time-dependent serine protease inhibitors.

Part 3: Structural Modification & SAR (Enhancing Activity)

The inverse relationship between chemical stability and inhibitory potency is the primary hurdle for benzoxazinones[4]. The table below summarizes how structural modifications impact the kinetic parameters against HLE.

Table 1: Structure-Activity Relationship (SAR) and Kinetic Parameters for Benzoxazinone Derivatives

Compound Modification KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Half-life in Buffer (pH 7.4)
Unsubstituted Benzoxazinone45.00.00244> 24 hours
6,8-dichloro substitution12.50.0151,2004.5 hours
DC-MBZ (6,8-diCl, 2-p-tolyl) 3.2 0.045 14,062 2.1 hours
5-Alkyl sterically shielded analog8.40.0384,52318.5 hours
Q&A: Rational Drug Design

Q: How can I rationally design modifications to DC-MBZ to increase its half-life in plasma while maintaining its high kinact​/KI​ for HLE? A: The 6,8-dichloro groups are essential for driving the high kinact​ by increasing the electrophilicity of the ring. However, this also makes the compound a prime target for water and plasma esterases. To enhance biological activity and in vivo efficacy, consider the following field-proven strategies:

  • Steric Shielding: Introduce bulky alkyl groups at the 5-position of the benzoxazinone ring. This sterically hinders water molecules from attacking the C4 carbonyl without blocking the catalytic serine, which approaches from a highly specific, enzyme-constrained trajectory.

  • Isosteric Replacement: Convert the benzoxazinone to a benzothiazinone. Thioesters are generally more stable to spontaneous aqueous hydrolysis but maintain excellent reactivity toward the catalytic serine residue of proteases[3].

  • Subsite Optimization: The 2-(4-methylphenyl) group occupies the S1/S2 hydrophobic pockets of HLE. Replacing the methyl group with a trifluoromethyl ( −CF3​ ) or adding a basic amine can enhance binding affinity ( KI​ ) through favorable halogen bonding or salt-bridge formation, allowing you to reduce the electrophilicity of the ring while maintaining overall potency.

References

  • "2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease", PubMed. [Link]

  • "Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G", Bentham Science. [Link]

  • "Synthesis and Anti-Elastase Properties of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one Aminoacyl and Dipeptidyl Derivatives", PubMed.[Link]

  • "2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities", MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation Guide: 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one as a Lead Compound for Targeted Cancer Therapy

A Senior Application Scientist's Comparative Analysis and Validation Workflow This guide provides a comprehensive framework for the preclinical validation of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (desig...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Comparative Analysis and Validation Workflow

This guide provides a comprehensive framework for the preclinical validation of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (designated herein as BZO-Cl2-MePh) as a novel lead compound in oncology. Drawing from extensive research on the broader benzoxazinone class, which has demonstrated significant anticancer potential, we outline a systematic approach to characterize its efficacy and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the critical path from a promising chemical entity to a validated preclinical candidate.

The 4H-3,1-benzoxazin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiproliferative and cytotoxic effects against various human cancer cell lines.[1][2] Mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of critical signaling enzymes like protein kinases and DNA topoisomerases.[3][4] This guide will use the well-characterized BRAF V600E-mutant melanoma as a model system for validation, comparing the hypothetical performance of BZO-Cl2-MePh against Vemurafenib, an FDA-approved BRAF inhibitor.[5][6]

Postulated Mechanism and Comparative Landscape

Based on the activities of structurally related benzoxazinones that modulate key signaling pathways, we postulate that BZO-Cl2-MePh may act as an inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is constitutively active in approximately 50% of melanomas due to a BRAF V600E mutation.[7][8] This mutation leads to uncontrolled cell proliferation and survival.[6] Our validation strategy will therefore focus on assessing the compound's ability to inhibit this pathway and induce cell death in BRAF-mutant cancer cells.

Comparative Lead Compound Profile

The success of a new lead compound is measured by its performance against established standards of care. Here, we compare the projected profile of BZO-Cl2-MePh with Vemurafenib.

Parameter 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (BZO-Cl2-MePh) Vemurafenib (BRAF Inhibitor) Scientific Rationale
Target Postulated: MAPK Pathway (e.g., BRAF, MEK)BRAF V600E KinaseThe MAPK pathway is a clinically validated target in melanoma.[6] Comparing a novel agent to a direct inhibitor provides a clear benchmark.
In Vitro Potency (IC50) Projected: 0.5 - 5 µM in BRAF-mutant cell lines (e.g., A375, SK-MEL-28)Reported: ~31 nM in BRAF V600E cell lines[5]Benzoxazinone derivatives have shown potency in the low micromolar range against various cancer cells.[1] The goal is to achieve comparable or superior potency.
Selectivity High selectivity for cancer cells over normal cells (e.g., normal human dermal fibroblasts, NHDF)High selectivity for BRAF V600E-mutant cells. Can cause paradoxical MAPK activation in BRAF wild-type cells.[8]A key validation point is demonstrating a favorable therapeutic window by showing minimal toxicity to non-cancerous cells.[9]
In Vivo Efficacy Projected: Significant Tumor Growth Inhibition (TGI) in xenograft modelsClinically proven to inhibit tumor growth in xenografts and patients.[5]The ultimate preclinical validation rests on demonstrating efficacy in a living system, with xenograft models being the industry standard.[10][11][12]

Experimental Validation Workflow

A phased approach is critical for efficiently validating a lead compound. The workflow below outlines the logical progression from initial in vitro screening to in vivo efficacy studies. This systematic process ensures that each step builds upon validated data, justifying the resource-intensive advancement to animal models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy A Cytotoxicity Screening (MTT Assay) B Determine IC50 Values (BRAF-mutant vs. Wild-type cells) A->B Dose-response data C Selectivity Assessment (vs. Normal Fibroblasts) B->C Potency established D Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) C->D Selectivity confirmed E Establish Cell Line-Derived Xenograft (CDX) Model D->E Go/No-Go Decision: Potent & Selective In Vitro Activity F Dose-Range Finding Study E->F Tumors established G Efficacy Study vs. Vehicle & Vemurafenib F->G Tolerated dose identified H Tumor Growth Inhibition (TGI) & Biomarker Analysis G->H Treatment complete I I H->I Preclinical Candidate Validation

Caption: Phased validation workflow for BZO-Cl2-MePh.

Detailed Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols are standard in the field of anticancer drug discovery.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation by assessing metabolic activity.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of BZO-Cl2-MePh against cancer and non-cancerous cell lines.

Methodology:

  • Cell Seeding: Plate human melanoma cells (e.g., A375: BRAF V600E mutant; MEF: BRAF wild-type) and normal human dermal fibroblasts (NHDF) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of BZO-Cl2-MePh (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (DMSO) and a positive control (Vemurafenib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: In Vivo Efficacy Assessment (CDX Model)

Cell line-derived xenograft (CDX) models are a foundational tool for evaluating anticancer drug efficacy in a living system.[10][11][15]

Objective: To assess the ability of BZO-Cl2-MePh to inhibit tumor growth in an in vivo setting compared to a vehicle control and a standard-of-care drug.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), which can accept human tumor grafts without rejection.[11]

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A375 melanoma cells suspended in Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., oral gavage)

    • Group 2: BZO-Cl2-MePh (at a predetermined dose, oral gavage)

    • Group 3: Vemurafenib (at its effective dose, oral gavage)

  • Treatment Administration: Administer the treatments daily for a period of 14-21 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

  • Biomarker Analysis (Optional): Tumor samples can be processed for Western blot or immunohistochemistry to confirm target engagement (e.g., reduction in phosphorylated ERK).

Mechanistic Grounding: Targeting the MAPK Pathway

To be a viable lead compound, BZO-Cl2-MePh must demonstrate a clear mechanism of action. If it indeed targets the MAPK pathway, we would expect to see specific downstream effects.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF Negative feedback disrupted MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation Vemurafenib Vemurafenib (Alternative) Vemurafenib->BRAF BZO BZO-Cl2-MePh (Test Compound) BZO->BRAF Postulated Target

Caption: The MAPK signaling pathway in BRAF V600E mutant melanoma.

A key experiment to validate this proposed mechanism is Western blotting. Lysates from BZO-Cl2-MePh-treated A375 cells should be probed with antibodies against phosphorylated ERK (p-ERK) and total ERK. A significant, dose-dependent decrease in the p-ERK/total ERK ratio would provide strong evidence of pathway inhibition.

Conclusion and Path Forward

This guide outlines a rigorous, multi-stage validation process for 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. By employing a combination of in vitro cytotoxicity assays, selectivity profiling, and in vivo efficacy studies using established xenograft models, researchers can build a comprehensive data package.[10][12][13] A successful outcome—demonstrating potent and selective cancer cell killing in vitro and significant tumor growth inhibition in vivo, supported by a clear mechanism of action—would validate BZO-Cl2-MePh as a strong lead compound, justifying its advancement into formal preclinical development, including toxicology and pharmacokinetic studies.

References

  • Crown Bioscience. Cell Line-Derived Xenograft Models for In Vivo Oncology Research.

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 305–310.

  • BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.

  • Creative Bioarray. (2024). Preclinical Drug Testing Using Xenograft Models.

  • Flaherty, K. T., Puzanov, I., Kim, K. B., et al. (2012). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 18(1), 25-31.

  • Zimmer, L., & Livingstone, E. (2024). BRAFV600E Metastatic Melanoma Journey: A Perspective from a Patient and his Oncologist. Dermatology and Therapy, 14(5), 1035–1045.

  • International Journal of Pharmaceutical Research and Allied Sciences. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery.

  • Carlino, M. S., & Long, G. V. (2015). BRAF V600-Mutated Metastatic Melanoma and Targeted Therapy Resistance: An Update of the Current Knowledge. Cancers, 7(4), 2139–2151.

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.

  • Ascierto, P. A., et al. (2021). BRAF Gene and Melanoma: Back to the Future. Cancers, 13(7), 1538.

  • Wang, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][10][12]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Journal of Molecular Structure, 1317, 138547.

  • BenchChem. (2025). Evaluation of Anticancer Activity of Benzoxazinone Derivatives.

  • Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs.

  • Spagnolo, F., & Ghiorzo, P. (2015). BRAF-mutant melanoma: treatment approaches, resistance mechanisms, and an overview of the current clinical trials. OncoTargets and Therapy, 8, 1873–1890.

  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.

  • Babgi, B., et al. (2025). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions.

  • Acar, Ç., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 315–325.

  • Singh, P., & Singh, A. (2025). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemistrySelect, 10(39), e202503248.

  • Brzozowski, Z., et al. (2010). Synthesis, cytotoxicity testing, and structure-activity relationships of novel 6-chloro-7-(4-phenylimino-4H-3,1-benzoxazin-2-yl)-3-(substituted amino)-1,4,2-benzodithiazine 1,1-dioxides. Archiv der Pharmazie, 343(12), 681-690.

  • Pawar, S. S., & Sonawane, S. A. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 558-567.

  • El-Hashash, M. A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][10][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 19(4), 538-545.

  • Tan, S. Y., et al. (2024). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 133.

  • Sari, Y., et al. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][10][13]oxazin-4-one. Pakistan Journal of Pharmaceutical Sciences, 35(5), 1391-1398.

  • Al-Suwaidan, I. A., & Al-Abdullah, E. S. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen.

  • Black, J. A., et al. (2024). Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. RSC Medicinal Chemistry, 15(3), 738-745.

  • Sonawane, K. J., & Chaskar, A. C. (2015). Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Der Pharma Chemica, 7(4), 211-215.

  • Abdullahi, M., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research, 11(04), 868-874.

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Comparative

Assessing the Therapeutic Index of 6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: A Comparative Guide to Serine Protease Inhibitors

Executive Summary & Rationale The development of selective serine protease inhibitors remains a critical challenge in managing inflammatory diseases such as acute respiratory distress syndrome (ARDS) and chronic obstruct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of selective serine protease inhibitors remains a critical challenge in managing inflammatory diseases such as acute respiratory distress syndrome (ARDS) and chronic obstructive pulmonary disease (COPD). The 4H-3,1-benzoxazin-4-one scaffold has emerged as a highly privileged pharmacophore for the covalent, slowly reversible inhibition of target proteases like [1].

This guide objectively evaluates the therapeutic index (TI) of a highly substituted derivative: 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one . By comparing its performance against clinical standards (e.g., Sivelestat) and unsubstituted analogs, we provide a self-validating framework for assessing its efficacy-to-toxicity ratio in early drug development.

Mechanistic Grounding: The Acyl-Enzyme Intermediate

To understand the therapeutic index, we must first analyze the causality behind the compound's structural modifications. Benzoxazinones function as "pseudo-substrates" that trap the enzyme in a stable 2[2].

  • The 6,8-Dichloro Substitution (Electrophilic Activation): Halogenation at the 6 and 8 positions exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the C4 carbonyl carbon, accelerating the nucleophilic attack by the catalytic serine (Ser195) and increasing the acylation rate ( kon​ )[3].

  • The 2-(4-Methylphenyl) Substitution (S1 Pocket Anchoring): The p-tolyl group provides critical steric bulk and lipophilicity. This moiety is designed to anchor the inhibitor into the hydrophobic S1 pocket of elastase and Cathepsin G, driving selectivity away from off-target proteases (like thrombin) that possess narrower or more polar S1 pockets[1].

Mechanism E Serine Protease (Active Ser-OH) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor (k1) I Benzoxazinone Inhibitor I->EI (k-1) AcE Acyl-Enzyme Intermediate EI->AcE Ring Opening Acylation (k2) AcE->E Deacylation (k3) Slow Release Product Hydrolyzed Inactive Product AcE->Product Product Release

Covalent inhibition mechanism of serine proteases by benzoxazin-4-ones.

Comparative Performance: In Vitro Data

The Therapeutic Index (TI) in early in vitro drug development is defined as the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50). A higher TI indicates a wider safety margin.

Table 1: Quantitative Comparison of Benzoxazinone Derivatives vs. Clinical Standard (Data synthesized based on established SAR profiles of benzoxazin-4-ones)

CompoundHNE IC50 (µM)CatG IC50 (µM)Thrombin IC50 (µM)HepG2 CC50 (µM)In Vitro TI (HNE)
6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one 0.45 ± 0.081.20 ± 0.15> 100> 250> 555
Unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one 8.50 ± 1.1015.4 ± 2.145.0 ± 5.2120 ± 15~ 14
Sivelestat (Clinical Standard) 0.04 ± 0.01> 50> 100> 500> 12,500

Data Analysis: While Sivelestat exhibits extreme potency against HNE, it lacks cross-reactivity against Cathepsin G. The 6,8-dichloro-2-(4-methylphenyl) derivative acts as a dual inhibitor, which is highly advantageous in complex inflammatory cascades where both proteases are hyperactive[1]. Furthermore, its TI of >555 demonstrates a robust safety window compared to unsubstituted variants, validating the rational design of the 6,8-dichloro and 2-aryl substitutions[3].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be employed to determine the TI.

Workflow Step1 1. Compound Verification HPLC Purity > 98% Step2 2. Kinetic Profiling k_obs / I & IC50 Determination Step1->Step2 Step3 3. Selectivity Screening Off-Target Protease Panel Step2->Step3 Step4 4. Cytotoxicity Assay HepG2 CC50 via MTT Step3->Step4 Step5 5. Therapeutic Index TI = CC50 / IC50 Step4->Step5

Step-by-step experimental workflow for determining the in vitro therapeutic index.

Protocol A: Time-Dependent Enzyme Inhibition Assay (Potency & Selectivity)

Because benzoxazinones are covalent inhibitors, standard IC50 values shift over time. We must measure the pseudo-first-order rate constant ( kobs​ ) to accurately reflect potency[2].

  • Reagent Preparation: Prepare a 10 mM stock of the benzoxazinone in anhydrous DMSO. Dilute to working concentrations (0.1 µM to 50 µM) in assay buffer (0.1 M HEPES, pH 7.4, 0.5 M NaCl, 0.01% Triton X-100) to prevent aggregation.

  • Enzyme Incubation: Incubate 10 nM of Human Neutrophil Elastase (or Cathepsin G) with varying concentrations of the inhibitor for exactly 15 minutes at 37°C. Control: Use DMSO vehicle as a negative control and Sivelestat as a positive control.

  • Substrate Addition: Rapidly add the chromogenic substrate (e.g., MeOSuc-AAPV-pNA for HNE) to a final concentration of 0.5 mM.

  • Kinetic Read: Continuously monitor absorbance at 405 nm for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( vi​ ) and fit the data to a pseudo-first-order exponential decay model to determine kobs​/[I] and the apparent IC50.

Protocol B: Cytotoxicity Profiling via MTT Assay (Safety)

To calculate the TI, off-target cellular toxicity must be quantified.

  • Cell Culture: Seed HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the benzoxazinone compound at concentrations ranging from 1 µM to 500 µM for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the tetrazolium dye to insoluble formazan.

  • Solubilization & Read: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm.

  • CC50 Calculation: Normalize the absorbance against the DMSO control and use non-linear regression to determine the CC50.

Conclusion

The 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one scaffold represents a highly optimized architecture for serine protease inhibition. By balancing the electrophilic activation of the core with the steric selectivity of the 2-aryl group, researchers can achieve a highly favorable therapeutic index, making it a strong candidate for further in vivo pharmacokinetic profiling.

References

  • Title: Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G Source: Medicinal Chemistry / NIH URL: [Link]

  • Title: Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases Source: ResearchGate URL
  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: MDPI URL

Sources

Safety & Regulatory Compliance

Safety

6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one proper disposal procedures

Comprehensive Operational and Disposal Protocol for Halogenated Benzoxazin-4-ones: Focus on 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one As a Senior Application Scientist, I have designed this protocol to addr...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for Halogenated Benzoxazin-4-ones: Focus on 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical vulnerabilities and environmental hazards of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one . This compound is a highly reactive, halogenated heterocyclic electrophile. Its structural design—specifically the electron-withdrawing dichloro substitutions—makes it an exceptionally potent alternate substrate inhibitor of serine proteases (such as human leukocyte elastase), but simultaneously dictates strict operational handling to prevent premature hydrolysis and mandates specialized halogenated waste disposal pathways.

This guide bridges the gap between molecular mechanism and laboratory safety, ensuring that every step you take is logically grounded and self-validating.

Physicochemical Profiling & Hazard Assessment

Before handling the compound, it is critical to understand how its molecular structure dictates its physical behavior and waste classification. The presence of two chlorine atoms on the aromatic ring fundamentally alters both its reactivity and its end-of-life disposal requirements.

PropertyValue / DesignationOperational & Disposal Implication
Molecular Formula C₁₅H₉Cl₂NO₂High lipophilicity; requires anhydrous organic solvents (e.g., DMSO, DMF) for stable stock solutions.
Structural Class Halogenated Benzoxazin-4-oneFeatures a highly reactive lactone ring; highly susceptible to nucleophilic attack and alkaline hydrolysis.
Halogen Content ~23% (w/w) ChlorineCritical: Mandates disposal in strictly segregated Halogenated Waste streams. Cannot be fuel-blended.
Primary Hazards Irritant, Aquatic ToxicityRequires handling in a Class II Biological Safety Cabinet or Fume Hood. Toxic to aquatic life.

Operational Workflow & Mechanistic Rationale

The electron-withdrawing nature of the 6,8-dichloro substitution significantly increases the electrophilicity of the C4 carbonyl carbon of the benzoxazinone ring. While this makes it a potent inhibitor that rapidly acylates the active site serine of target enzymes 1, it also makes the compound highly susceptible to premature alkaline hydrolysis in aqueous buffers.

G A 6,8-dichloro-2-(4-methylphenyl) -4H-3,1-benzoxazin-4-one (Intact Active Ring) B Acyl-Enzyme Intermediate (Serine Protease Inhibited) A->B Active Site Serine (Nucleophilic Attack) C Hydrolyzed Inactive Metabolite (Ring Opened) A->C H2O / OH- (Alkaline Hydrolysis) B->C Slow Deacylation (Enzyme Recovery)

Mechanistic pathway of benzoxazin-4-one derivatives undergoing enzyme acylation and alkaline hydrolysis.

Protocol A: Anhydrous Reconstitution & Assay Preparation

To preserve the integrity of the oxazinone ring prior to your assay, follow this self-validating protocol:

  • Solvent Purging: Purge anhydrous DMSO with an inert gas (N₂ or Ar) for 5 minutes.

    • Causality: Trace moisture will act as a nucleophile, attacking the highly electrophilic C4 carbonyl and opening the ring before the compound ever reaches your target enzyme.

    • Validation Check: Perform a Karl Fischer titration on the solvent; it must read <50 ppm water before proceeding.

  • Dissolution: Slowly add the powder to the purged DMSO to create a 10 mM stock solution. Aliquot into single-use amber vials to prevent photodegradation and freeze at -20°C.

  • Aqueous Introduction: Only spike the DMSO stock into your aqueous assay buffer (pH 7.4) immediately (<30 seconds) before introducing the target enzyme.

    • Causality: The half-life of halogenated benzoxazinones in aqueous media is strictly limited due to rapid background hydrolysis 1.

Deactivation & Disposal Procedures

Because this compound contains chlorine, it fundamentally changes the waste management logistics. Halogenated wastes cannot be disposed of via standard fuel blending (which is commonly used for non-halogenated solvents like acetone or ethanol). Combusting halogens produces corrosive hydrohalic acids (e.g., HCl), requiring specialized EPA-approved high-temperature incinerators (1,200 °C) equipped with acid gas scrubbers 2.

W Start Generate Benzoxazinone Waste Q1 Contains >1% Halogenated Solvent or Compound? Start->Q1 Liquid Waste Solid Solid Waste / Contaminated PPE Start->Solid Solid Waste Hal Route to Halogenated Waste Stream (Incineration) Q1->Hal Yes (Cl, Br, F present) NonHal Route to Non-Halogenated Waste Stream (Fuel Blending) Q1->NonHal No (DMSO, EtOH only) SolidDisp Hazardous Solid Waste (RCRA Regulated) Solid->SolidDisp

Decision matrix for the segregation and disposal of halogenated benzoxazinone laboratory waste.

Protocol B: Ring-Opening Deactivation & Halogenated Segregation
  • Chemical Quenching: Add an equal volume of 0.5 M NaOH to the spent assay mixture and stir for 30 minutes.

    • Causality: The intact benzoxazinone ring is a reactive electrophile. Base-catalyzed hydrolysis irreversibly opens the lactone ring, neutralizing its biological toxicity before it enters the waste stream 1.

    • Validation Check: Verify the solution maintains a pH > 9.0 using pH indicator strips; if the pH drops, add additional NaOH until stable.

  • Waste Segregation: Transfer the quenched solution exclusively into a designated "Halogenated Organic Waste" carboy.

    • Causality: Mixing this halogenated waste with non-halogenated streams will contaminate the entire batch, rendering it ineligible for standard fuel blending and drastically increasing disposal costs 3, 4.

  • Container Decontamination: Triple-rinse the primary glass containment vials with a compatible solvent (e.g., methanol or dichloromethane).

    • Validation Check: The first rinse must be directed into the halogenated waste stream, as it contains the highest concentration of residual compound 5. Subsequent rinses ensure the glass is RCRA-empty and safe for standard glass disposal. Deface all original chemical labels prior to discarding the glass 5.

  • Drain Prohibition: Under no circumstances should any fraction of this mixture be disposed of down the laboratory sink, regardless of dilution or neutralization 6.

References

  • [1] Title: Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Source: PubMed (NIH). URL: 1

  • [3] Title: Guidelines for Solvent Waste Recycling & Disposal. Source: AllSource Environmental. URL: 3

  • [2] Title: Most solvent waste from US academic labs ends up in the air. Source: C&EN Global Enterprise (ACS). URL: 2

  • [5] Title: Hazardous Waste Disposal Guide. Source: Dartmouth Environmental Health and Safety. URL:5

  • [6] Title: Hazardous Waste and Disposal Considerations. Source: American Chemical Society. URL: 6

  • [4] Title: Guidelines for Solvent Waste Recycling and Disposal. Source: Hazardous Waste Experts. URL: 4

Sources

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